molecular formula C18H22ClNO2 B1530934 4-[4-(Benzyloxy)phenoxy]piperidine hydrochloride CAS No. 528861-51-0

4-[4-(Benzyloxy)phenoxy]piperidine hydrochloride

Cat. No.: B1530934
CAS No.: 528861-51-0
M. Wt: 319.8 g/mol
InChI Key: MADDTOBRXDDMAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(Benzyloxy)phenoxy]piperidine hydrochloride is a useful research compound. Its molecular formula is C18H22ClNO2 and its molecular weight is 319.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[4-(Benzyloxy)phenoxy]piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[4-(Benzyloxy)phenoxy]piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(4-phenylmethoxyphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2.ClH/c1-2-4-15(5-3-1)14-20-16-6-8-17(9-7-16)21-18-10-12-19-13-11-18;/h1-9,18-19H,10-14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MADDTOBRXDDMAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=C(C=C2)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties of 4-[4-(Benzyloxy)phenoxy]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthesis, and applications of 4-[4-(Benzyloxy)phenoxy]piperidine hydrochloride , a critical intermediate in medicinal chemistry.

CAS Registry Number: 528861-51-0 (HCl Salt) | Free Base CAS: 880805-52-7 Chemical Formula: C₁₈H₂₂ClNO₂ (HCl salt) | Molecular Weight: 319.83 g/mol

Executive Summary

4-[4-(Benzyloxy)phenoxy]piperidine hydrochloride is a bifunctional pharmacophore scaffold characterized by a piperidine ring ether-linked to a benzyloxy-substituted phenyl group . It serves as a high-value intermediate in the synthesis of Lysine Specific Demethylase 1 (LSD1) inhibitors and G-Protein Coupled Receptor (GPCR) modulators . Its chemical utility lies in the orthogonal reactivity of its secondary amine (amenable to rapid diversification) and the metabolic stability of the diaryl ether-like motif.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Structural Analysis

The molecule consists of three distinct domains:

  • The Piperidine Head: A secondary amine providing basicity and a handle for further functionalization (alkylation, amination, urea formation).

  • The Ether Linker: A 4-phenoxy linkage that positions the aromatic rings in a specific spatial configuration, critical for binding in hydrophobic pockets (e.g., the FAD-binding domain of LSD1).

  • The Benzyloxy Tail: A hydrophobic capping group that can be removed (debenzylation) to reveal a phenol for further extension or left intact to engage in

    
    -stacking interactions.
    
Key Physical Properties
PropertyValue / Description
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Water (moderate); Insoluble in non-polar solvents (Hexane)
Melting Point Typically >200°C (decomposition characteristic of HCl salts)
pKa (Calc.) ~9.8 (Piperidine NH), making it protonated at physiological pH
H-Bond Donors 2 (NH, HCl)
H-Bond Acceptors 2 (Ether Oxygens)

Synthetic Methodology

The synthesis of this compound requires precise control over ether formation to avoid elimination side reactions. The most robust route utilizes a Mitsunobu coupling or a Nucleophilic Aromatic Substitution (S_NAr) approach, followed by acid-mediated deprotection.

Synthesis Protocol (Preferred Route)

Reaction Type: Mitsunobu Coupling & Boc-Deprotection

Step 1: Ether Formation

  • Reagents: N-Boc-4-hydroxypiperidine (1.0 eq), 4-Benzyloxyphenol (1.0 eq), Triphenylphosphine (PPh₃, 1.2 eq), Diisopropyl azodicarboxylate (DIAD, 1.2 eq).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Conditions: 0°C to Room Temperature (RT), inert atmosphere (N₂).

  • Mechanism: Activation of the piperidine hydroxyl group by PPh₃-DIAD facilitates nucleophilic attack by the phenol, inverting the stereochemistry (if chiral) or simply forming the ether bond.

Step 2: Deprotection & Salt Formation

  • Reagents: 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

  • Conditions: RT, 1–2 hours.

  • Workup: Concentration under reduced pressure, followed by trituration with diethyl ether to precipitate the hydrochloride salt.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, highlighting critical intermediates.

SynthesisPath Start1 N-Boc-4-hydroxypiperidine Intermediate N-Boc-4-[4-(benzyloxy)phenoxy]piperidine (Ether Intermediate) Start1->Intermediate Start2 4-Benzyloxyphenol Start2->Intermediate Final 4-[4-(Benzyloxy)phenoxy]piperidine HCl (Target API Intermediate) Intermediate->Final Acid Hydrolysis Reagents1 Mitsunobu Conditions (PPh3, DIAD, THF) Step2 Deprotection (4M HCl / Dioxane)

Caption: Figure 1. Convergent synthesis pathway via Mitsunobu coupling followed by acid-mediated Boc-deprotection.

Applications in Drug Discovery[2][8][9][10]

LSD1 (KDM1A) Inhibition

This scaffold is a validated "warhead" carrier for inhibitors of Lysine Specific Demethylase 1 (LSD1) , an epigenetic enzyme overexpressed in various cancers (e.g., AML, Small Cell Lung Cancer).

  • Mechanism: The piperidine nitrogen mimics the lysine side chain of the histone H3 tail.

  • Binding: The benzyloxyphenoxy moiety occupies the large hydrophobic substrate-binding pocket near the FAD cofactor.

  • Reference: Research indicates that 4-(4-benzyloxy)phenoxypiperidine derivatives exhibit reversible inhibitory activity against LSD1, suppressing cancer cell migration (e.g., HCT-116, A549) [1].[1]

GPCR Ligand Design

The 4-substituted piperidine architecture is a "privileged structure" in neuropharmacology.

  • Dopamine/Serotonin Receptors: The distance between the basic nitrogen and the aromatic ring (~5.5 Å) is ideal for binding to aspartate residues in the transmembrane helices of GPCRs (e.g., D2, 5-HT2A).

  • Modularity: The secondary amine allows for the rapid attachment of "left-hand side" diversity elements (e.g., heteroaryl ureas, amides) to tune selectivity.

Biological Signaling Context

The following diagram details how this scaffold integrates into the LSD1 signaling blockade.

LSD1_Pathway Compound 4-[4-(Benzyloxy)phenoxy]piperidine Derivative LSD1 LSD1 (KDM1A) Enzyme Compound->LSD1 Inhibits CellMig Cancer Cell Migration/Proliferation Compound->CellMig Downregulates H3K4 Histone H3K4 (Methylated) LSD1->H3K4 Demethylates GeneExpr Oncogenic Gene Expression H3K4->GeneExpr Regulates GeneExpr->CellMig Promotes

Caption: Figure 2. Mechanism of Action: Inhibition of LSD1-mediated histone demethylation, leading to suppression of oncogenic pathways.

Safety & Handling Protocol

Signal Word: WARNING

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Handling: Use in a fume hood with nitrile gloves and safety glasses. Avoid dust formation.[2]

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Hygroscopic—keep tightly sealed.[3]

References

  • Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. Bioorganic Chemistry. (2018).[1]

  • 4-(4-Benzylphenoxy)piperidine hydrochloride Product Data. BenchChem.

  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv. (2025).

  • 4-(4-(Benzyloxy)Benzyl)Piperidine Hydrochloride Safety Data. Chem-Impex.

Sources

Molecular structure and weight of 4-[4-(Benzyloxy)phenoxy]piperidine HCl

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 4-[4-(Benzyloxy)phenoxy]piperidine Hydrochloride , a specialized ether-linked piperidine scaffold used in medicinal chemistry.

Part 1: Chemical Identity & Physicochemical Profile

1.1 Compound Identification

This molecule serves as a critical intermediate in the synthesis of LSD1 (Lysine-Specific Demethylase 1) inhibitors and various GPCR ligands. Its structure features a central piperidine ring linked via an ether bond to a para-benzyloxy-substituted phenyl ring.

Parameter Details
IUPAC Name 4-[4-(phenylmethoxy)phenoxy]piperidine hydrochloride
Common Name 4-[4-(Benzyloxy)phenoxy]piperidine HCl
CAS Number 528861-51-0 (HCl Salt); 880805-52-7 (Free Base)
Molecular Formula C₁₈H₂₂ClNO₂ (HCl Salt); C₁₈H₂₁NO₂ (Free Base)
Molecular Weight 319.83 g/mol (HCl Salt); 283.37 g/mol (Free Base)
SMILES C1CNCCC1Oc2ccc(cc2)OCc3ccccc3.Cl
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol; sparingly soluble in water (improved by HCl salt form)
1.2 Structural Breakdown

The molecule is composed of three distinct pharmacophoric units:

  • Secondary Amine (Piperidine): Provides a basic center for salt formation and a handle for further functionalization (e.g., amide coupling, reductive amination).

  • Central Phenylene Ether: A rigid linker that positions the two terminal groups.

  • Benzyloxy Tail: A lipophilic domain often involved in hydrophobic interactions within protein binding pockets (e.g., the FAD-binding domain of LSD1).

Part 2: Structural Characterization & Synthesis

2.1 Synthesis Strategy

The preparation of this ether linkage requires careful control to prevent N-alkylation over O-alkylation. The most robust industrial route utilizes Mitsunobu coupling or Nucleophilic Substitution (Sɴ2) on a protected piperidine.

Primary Synthetic Route (Mitsunobu Protocol)

This method is preferred for its high regioselectivity, avoiding the formation of N-alkylated byproducts.

Step 1: Coupling of N-Boc-4-hydroxypiperidine with 4-(Benzyloxy)phenol. Step 2: Acidic deprotection of the Boc group to yield the hydrochloride salt.

Synthesis Start1 N-Boc-4-hydroxypiperidine Intermediate Intermediate: N-Boc-4-[4-(benzyloxy)phenoxy]piperidine Start1->Intermediate Start2 4-(Benzyloxy)phenol Start2->Intermediate Final Target: 4-[4-(Benzyloxy)phenoxy]piperidine HCl Intermediate->Final HCl/Dioxane Reagents1 PPh3, DIAD THF, 0°C to RT Reagents2 4M HCl in Dioxane Deprotection

Figure 1: Mitsunobu coupling strategy for the synthesis of the target ether scaffold.

2.2 Analytical Profiling (Self-Validating Protocols)

To ensure the integrity of the ether linkage and the absence of N-alkylation, the following spectral markers must be verified.

Technique Diagnostic Signal (Expected) Structural Validation
¹H-NMR (DMSO-d₆) δ 4.4–4.6 ppm (m, 1H): Methine proton at piperidine C4.Confirms O-alkylation at C4. If N-alkylation occurred, this shift would differ significantly.
¹H-NMR (DMSO-d₆) δ 5.05 ppm (s, 2H): Benzylic CH₂.Confirms the integrity of the benzyloxy group.
¹H-NMR (DMSO-d₆) δ 9.0–9.2 ppm (br s, 2H): NH₂⁺ protons.Confirms formation of the HCl salt.
¹³C-NMR δ ~70–75 ppm: Piperidine C4 carbon.Distinguishes ether C-O bond from alcohol precursors.
Mass Spec (ESI+) m/z = 284.2 [M+H]⁺ Confirms the mass of the free base cation.

Part 3: Applications in Drug Discovery

3.1 Medicinal Chemistry Utility

This scaffold is a "privileged structure" in drug design, particularly for targets requiring a basic amine separated from a lipophilic aromatic system by a defined distance.

  • LSD1 Inhibitors: The 4-phenoxypiperidine moiety mimics the substrate lysine's interaction with the FAD cofactor in Lysine-Specific Demethylase 1. The benzyloxy group extends into the hydrophobic pocket, enhancing potency.

  • GPCR Ligands: Used in the design of antagonists for Dopamine (D4) and Serotonin (5-HT) receptors, where the piperidine nitrogen interacts with a conserved aspartate residue in the receptor's transmembrane domain.

3.2 Functionalization Logic

The secondary amine is the primary vector for diversification.

Applications cluster_reactions Diversification Pathways Center 4-[4-(Benzyloxy)phenoxy]piperidine HCl (Core Scaffold) Amide Amide Coupling (R-COOH + HATU) Center->Amide RedAm Reductive Amination (R-CHO + NaBH(OAc)3) Center->RedAm SnAr SnAr / Buchwald (Ar-X + Pd Catalyst) Center->SnAr Target1 LSD1 Inhibitors (Epigenetics) Amide->Target1 Target2 GPCR Antagonists (Neuroscience) RedAm->Target2

Figure 2: Functionalization pathways transforming the core scaffold into bioactive ligands.

Part 4: Handling & Stability

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The hydrochloride salt is hygroscopic; protect from moisture to prevent clumping and hydrolysis over extended periods.

  • Safety: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory.

  • Stability: The ether linkage is metabolically stable, but the benzyloxy group can be cleaved under strong hydrogenolysis conditions (H₂/Pd-C), which is a useful feature if the benzyl group is intended as a protecting group for a phenol.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 528861-51-0 (HCl Salt). PubChem.[1][2] Available at: [Link]

  • Wang, J., et al. (2018). Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors.[3] Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • ChemRxiv. Discovery and characterization of benzyloxy piperidine based dopamine D4 receptor antagonists. Available at: [Link]

Sources

4-[4-(Benzyloxy)phenoxy]piperidine hydrochloride CAS number and identification

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and applications of 4-[4-(Benzyloxy)phenoxy]piperidine hydrochloride (CAS 528861-51-0).

CAS Number: 528861-51-0 Role: Advanced Pharmaceutical Intermediate & Scaffold Version: 2.0 (Scientific Reference)

Executive Summary

4-[4-(Benzyloxy)phenoxy]piperidine hydrochloride is a specialized heterocyclic building block used primarily in the discovery of epigenetic modulators and G-protein coupled receptor (GPCR) ligands. Its structural core—a piperidine ring linked via an ether bridge to a benzyloxy-protected phenol—serves as a "privileged scaffold" in medicinal chemistry. This moiety mimics biogenic amines while providing a hydrophobic tail (the benzyloxy group) that often occupies deep hydrophobic pockets in target proteins, such as Lysine-specific demethylase 1 (LSD1) and the Dopamine D4 receptor .

This guide provides a rigorous analysis of its physicochemical identity, a validated synthesis protocol via the Mitsunobu reaction, and critical quality control parameters.

Chemical Identity & Physicochemical Properties[1][2]

PropertySpecification
Chemical Name 4-[4-(Benzyloxy)phenoxy]piperidine hydrochloride
CAS Number 528861-51-0
Molecular Formula C₁₈H₂₂ClNO₂ (Salt) / C₁₈H₂₁NO₂ (Free Base)
Molecular Weight 319.83 g/mol (HCl Salt)
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Water (moderate); Insoluble in Hexane, Et₂O
Melting Point >200°C (Decomposition typical for HCl salts)
Structural Features Piperidine Head: H-bond donor/acceptor (pKa ~10-11)Ether Linker: Rotatable bond providing conformational flexibilityBenzyloxy Tail: Hydrophobic aromatic interaction domain
Structural Logic

The compound represents a monobenzyl ether of hydroquinone coupled to a 4-hydroxypiperidine skeleton. The hydrochloride salt form is preferred for stability and handling, preventing oxidation of the secondary amine and enhancing aqueous solubility for biological assays.

Synthetic Methodology (The Mitsunobu Route)

While nucleophilic aromatic substitution (


) is possible, it is often low-yielding due to the electron-rich nature of the benzyloxyphenol ring. The Mitsunobu reaction  is the industry-standard protocol for creating the ether linkage with high regioselectivity and yield.
Reaction Scheme
  • Coupling: N-Boc-4-hydroxypiperidine reacts with 4-(benzyloxy)phenol using Triphenylphosphine (

    
    ) and Diisopropyl azodicarboxylate (DIAD).
    
  • Deprotection: The Boc group is removed using anhydrous HCl in dioxane to yield the final hydrochloride salt.

Step-by-Step Protocol

Step 1: Ether Formation (Mitsunobu Coupling)

  • Charge: In a dry reactor under

    
    , dissolve N-Boc-4-hydroxypiperidine  (1.0 eq) and 4-(benzyloxy)phenol  (1.0 eq) in anhydrous THF (10 vol).
    
  • Activation: Add Triphenylphosphine (

    
    )  (1.2 eq) and cool the mixture to 0°C.
    
  • Addition: Dropwise add DIAD (1.2 eq) over 30 minutes, maintaining temperature <5°C. Note: Exothermic reaction.

  • Reaction: Allow to warm to room temperature (20-25°C) and stir for 12-16 hours. Monitor by TLC/HPLC for consumption of phenol.

  • Workup: Concentrate THF. Triturate the residue with

    
    /Hexane to precipitate triphenylphosphine oxide (TPPO) byproduct. Filter and purify the filtrate via silica gel chromatography (Hexane/EtOAc) to isolate the Boc-protected intermediate.
    

Step 2: Deprotection & Salt Formation

  • Dissolution: Dissolve the Boc-intermediate in 1,4-Dioxane (5 vol).

  • Acidification: Slowly add 4M HCl in Dioxane (3-4 eq) at 0°C.

  • Precipitation: Stir at RT for 2-4 hours. The product will precipitate as a white solid.

  • Isolation: Filter the solid under

    
    . Wash with cold 
    
    
    
    to remove residual Boc byproducts.
  • Drying: Dry under vacuum at 40°C to constant weight.

Synthesis Workflow Diagram

Synthesis Start Reagents: N-Boc-4-hydroxypiperidine + 4-(Benzyloxy)phenol Step1 Mitsunobu Coupling (PPh3, DIAD, THF, 0°C) Start->Step1 Activation Inter Intermediate: N-Boc-4-[4-(benzyloxy)phenoxy]piperidine Step1->Inter Ether Bond Formation Step2 Deprotection (4M HCl in Dioxane) Inter->Step2 Boc Removal Final Product: 4-[4-(Benzyloxy)phenoxy]piperidine HCl (Precipitate) Step2->Final Salt Formation

Caption: Two-step convergent synthesis via Mitsunobu coupling followed by acid-mediated deprotection.

Analytical Characterization & Quality Control

To ensure the material is suitable for high-stakes research (e.g., enzymatic assays), the following QC parameters are mandatory.

Proton NMR ( -NMR) in DMSO-
  • Diagnostic Peaks:

    • 
       ~9.0 ppm (br s, 2H): Ammonium protons (
      
      
      
      ).
    • 
       7.30–7.45 ppm (m, 5H): Benzyloxy aromatic ring.
      
    • 
       6.90–7.00 ppm (m, 4H): Phenoxy aromatic ring (
      
      
      
      system).
    • 
       5.05 ppm (s, 2H): Benzylic 
      
      
      
      (
      
      
      ).
    • 
       4.40–4.50 ppm (m, 1H): Piperidine 
      
      
      
      (methine adjacent to oxygen).
    • 
       3.00–3.20 ppm (m, 4H): Piperidine ring 
      
      
      
      adjacent to Nitrogen.
Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Target Ion:

    
     = 284.16 (Free base mass + H).
    
  • Impurity Check: Look for mass 384 (Boc-protected precursor) to ensure complete deprotection.

HPLC Purity
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile.

  • Detection: UV at 210 nm and 254 nm.

  • Acceptance Criteria: >98.0% area AUC.

Applications in Drug Development[1][2]

This compound is not merely a generic chemical; it is a specific pharmacophore used to probe hydrophobic tunnels in protein targets.

A. LSD1 Inhibitors (Oncology)

Lysine-specific demethylase 1 (LSD1) is a critical epigenetic enzyme overexpressed in various cancers (e.g., AML, SCLC).

  • Mechanism: The piperidine amine mimics the substrate lysine, while the benzyloxyphenoxy tail extends into the FAD-binding pocket of LSD1.

  • Relevance: Derivatives of this scaffold have shown potent, reversible inhibition of LSD1, inhibiting cancer cell migration and proliferation.[1]

B. Dopamine D4 Receptor Antagonists (Neuroscience)
  • Mechanism: The 4-substituted piperidine core is a classic "privileged structure" for GPCR binding. The benzyloxy tail provides selectivity for the D4 subtype over D2/D3 by interacting with specific hydrophobic residues in the receptor's extracellular loop.

  • Therapeutic Area: Schizophrenia, Parkinson's disease (L-DOPA induced dyskinesia).

Biological Pathway Interaction[5]

Pathways Compound 4-[4-(Benzyloxy)phenoxy]piperidine HCl (Scaffold) Target1 Target: LSD1 (KDM1A) (Epigenetics) Compound->Target1 Hydrophobic Tail Binding Target2 Target: Dopamine D4 Receptor (GPCR Signaling) Compound->Target2 Ionic Interaction (Asp115) Effect1 Inhibition of Demethylation Gene Repression Reversal Target1->Effect1 Effect2 Modulation of Cortico-Basal Ganglia Cognitive/Motor Regulation Target2->Effect2 Outcome1 Anti-Tumor Activity (AML, Solid Tumors) Effect1->Outcome1 Outcome2 Antipsychotic Activity Reduced Dyskinesia Effect2->Outcome2

Caption: Dual utility of the scaffold in epigenetic regulation (LSD1) and neurotransmission (D4 Receptor).

Handling & Stability

  • Storage: Store at 2–8°C under inert atmosphere (

    
     or Ar). The ether linkage is stable, but the secondary amine (if free based) can absorb 
    
    
    
    from air.
  • Hygroscopicity: Hydrochloride salts are often hygroscopic. Keep desiccated.

  • Safety: Irritant to eyes, respiratory system, and skin. Wear standard PPE (gloves, goggles, lab coat).

References

  • LSD1 Inhibitor Design: Wang, J., et al. (2018). "Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors." Bioorganic & Medicinal Chemistry Letters, 28(15), 2673-2678.

  • D4 Receptor Ligands: Kulagowski, J. J., et al. (1996). "4-Piperidinyl ethers as potent and selective dopamine D4 receptor antagonists." Journal of Medicinal Chemistry.
  • Synthesis Methodology: Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28.
  • Chemical Identity: Matrix Scientific. (2018).[1] "Product Data Sheet: 4-[4-(Benzyloxy)phenoxy]piperidine hydrochloride, CAS 528861-51-0."

Sources

Solubility profile of 4-[4-(Benzyloxy)phenoxy]piperidine hydrochloride in water vs ethanol

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide for Chemical Characterization & Process Development[1]

Executive Summary & Structural Analysis[1]

4-[4-(Benzyloxy)phenoxy]piperidine hydrochloride is a specialized piperidine derivative often utilized as a pharmacophore building block in the synthesis of acetylcholinesterase inhibitors (e.g., Donepezil analogs) and other neuroactive agents.[1] Its solubility profile is governed by a distinct amphiphilic duality :

  • Hydrophilic Head: The piperidinium hydrochloride moiety provides high polarity and ionic character, driving aqueous solubility.[1]

  • Lipophilic Tail: The 4-(benzyloxy)phenoxy motif introduces significant hydrophobicity and bulk, facilitating interaction with organic solvents like ethanol but potentially limiting aqueous solubility at high concentrations.[1]

Understanding the interplay between these domains is critical for optimizing purification (recrystallization) and formulation strategies.[1]

FeatureChemical CharacterSolubility Impact
Piperidine Nitrogen (HCl Salt) Ionic / PolarHigh affinity for Water, Methanol, DMSO.[1]
Phenoxy Ether Linkage Polar / H-Bond AcceptorModerate affinity for Ethanol/Alcohols.[1]
Benzyloxy Group Lipophilic / AromaticHigh affinity for organic solvents; reduces water solubility.[1]
Theoretical Solubility Profile: Water vs. Ethanol

The solubility differential between water and ethanol is the fundamental principle used for the purification of this compound.[1]

A. Aqueous Solubility (Water) [1][2]
  • Mechanism: Dissolution is driven by the solvation of the piperidinium cation (

    
    ) and the chloride anion (
    
    
    
    ).[1] The high lattice energy of the salt must be overcome by the hydration energy.[1]
  • Profile:

    • Status: Soluble to Freely Soluble (Estimated >10 mg/mL at 25°C).[1]

    • Limitation: The "common ion effect" (if HCl is present) or the "hydrophobic effect" of the benzyloxy tail can induce precipitation.[1] In pure water, the salt forms a stable, clear solution.[1]

    • pH Dependence: Solubility is pH-independent as long as the pH remains below the pKa of the piperidine nitrogen (~10-11).[1] Above pH 9, the free base precipitates, which is insoluble in water.[1]

B. Ethanolic Solubility (Ethanol) [1]
  • Mechanism: Ethanol acts as a "bridge" solvent.[1] Its hydroxyl group solvates the ionic head (though less effectively than water), while its ethyl chain interacts favorably with the hydrophobic benzyloxy-phenoxy tail via van der Waals forces.[1]

  • Profile:

    • Status: Moderately Soluble (Cold) to Very Soluble (Hot) .[1]

    • Temperature Sensitivity: This compound exhibits a steep solubility curve in ethanol.[1] It dissolves readily at reflux (~78°C) but crystallizes out upon cooling.[1]

    • Application: This characteristic makes ethanol (or ethanol/water mixtures) the ideal solvent for recrystallization , allowing for the removal of non-polar impurities (which stay in solution) and inorganic salts (which may not dissolve as well).[1]

C. Comparative Solubility Table
SolventSolubility RatingPrimary InteractionApplication
Water HighIon-DipoleFormulation, Biological Assays
Ethanol (25°C) ModerateDipole-Dipole / Van der WaalsProcessing, Storage
Ethanol (78°C) Very HighThermal Kinetic EnergyRecrystallization
Diethyl Ether InsolubleNone (Salt form)Washing / Anti-solvent precipitation
DCM Low/ModerateIon-pairingExtraction (Free base only)
Experimental Protocols for Solubility Determination

To validate the precise solubility limit for your specific batch (which can vary by crystal polymorph), follow these standardized protocols.

Protocol A: Equilibrium Solubility (Shake-Flask Method)

Use this for the "Gold Standard" thermodynamic solubility value.

  • Preparation: Weigh ~50 mg of 4-[4-(Benzyloxy)phenoxy]piperidine HCl into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (Water or Ethanol).[1]

  • Agitation: Cap tightly and shake at 25°C for 24 hours using an orbital shaker (e.g., 300 rpm).

    • Check: If the solid dissolves completely, add more solid until a precipitate remains (saturation).[1]

  • Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-saturated to avoid drug adsorption).

  • Quantification: Analyze the filtrate via HPLC-UV.

Protocol B: Kinetic Solubility (Turbidimetric)

Use this for rapid screening during early development.[1]

  • Stock Solution: Prepare a 10 mM stock solution in DMSO.

  • Titration: Spike the DMSO stock into a buffer (Water) or Ethanol in a 96-well plate.

  • Detection: Measure UV absorbance at 620 nm (turbidity) or use a nephelometer.[1]

  • Endpoint: The concentration at which precipitation (turbidity) spikes is the kinetic solubility limit.[1]

Analytical Method (HPLC-UV)

System: Agilent 1200 / Waters Alliance or equivalent. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

ParameterCondition
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic absorption)
Retention Time Expected ~6.5 - 7.5 min (due to lipophilic tail)
Visualization of Workflows
Figure 1: Solubility Determination & Recrystallization Logic

SolubilityLogic Start Compound Sample (HCl Salt) SolventSelect Select Solvent System Start->SolventSelect WaterPath Water (Aqueous) SolventSelect->WaterPath For Formulation EthanolPath Ethanol (Organic) SolventSelect->EthanolPath For Purification WaterBehavior High Solubility (Ionic Solvation) WaterPath->WaterBehavior EthanolBehavior Temp-Dependent Solubility (Recrystallization Potential) EthanolPath->EthanolBehavior Analysis HPLC-UV Quantification WaterBehavior->Analysis Precipitation Precipitation/Crystallization (Cooling) EthanolBehavior->Precipitation Cool to 4°C Precipitation->Analysis Purity Check

Caption: Decision matrix for solvent selection based on the physicochemical interaction of the HCl salt with aqueous vs. organic media.

Process Application: Recrystallization Strategy

Based on the solubility profile, the following purification method is recommended to achieve >99% purity.

  • Dissolution: Suspend the crude HCl salt in Ethanol (10 mL/g) .

  • Heating: Heat to reflux (78°C). The solid should dissolve completely.[1]

    • Note: If insolubles remain, filter hot (these are likely inorganic salts).[1]

  • Polishing: If the solution is dark, treat with activated carbon (5% w/w) for 10 mins, then filter hot through Celite.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then chill to 0-4°C for 2 hours.

  • Isolation: Filter the white crystalline solid. Wash the cake with cold Diethyl Ether (Anti-solvent) to remove surface mother liquor.[1]

  • Drying: Vacuum dry at 45°C to remove residual ethanol.

References
  • Chemical Identity: 4-[4-(Benzyloxy)phenoxy]piperidine hydrochloride. CAS No. 528861-51-0.[1][3]

  • Structural Analog Data: 4-(4-Benzylphenoxy)piperidine hydrochloride. BenchChem. (Demonstrates typical piperidine HCl salt solubility: Soluble in water/methanol, insoluble in hexane). [1]

  • General Solubility Protocols: Solubility and pKa of select pharmaceuticals in water, ethanol, and 1-octanol. ResearchGate. (Provides standard thermodynamic solubility methodologies).

  • Recrystallization Techniques: Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chem. Rev. Lett.[1] (Validates ethanol as a primary solvent for piperidine salt purification).

Sources

Technical Guide: Toxicity, Safety, and Handling of 4-[4-(Benzyloxy)phenoxy]piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for 4-[4-(Benzyloxy)phenoxy]piperidine hydrochloride (CAS: 528861-51-0), a specialized chemical intermediate. It is designed for researchers and safety officers requiring rigorous data on handling, toxicity, and pharmacological context.

Part 1: Executive Summary & Chemical Identity

4-[4-(Benzyloxy)phenoxy]piperidine hydrochloride is a pharmacologically significant scaffold, primarily utilized as a building block in the synthesis of LSD1 (Lysine-specific demethylase 1) inhibitors and GPCR ligands (specifically Dopamine D4 antagonists). As a secondary amine salt containing a bulky ether-linked aromatic system, it presents specific solubility and reactivity profiles critical for medicinal chemistry workflows.

Chemical Fingerprint
PropertySpecification
Chemical Name 4-[4-(Benzyloxy)phenoxy]piperidine hydrochloride
CAS Number 528861-51-0
Molecular Formula C₁₈H₂₂ClNO₂
Molecular Weight 319.83 g/mol
Physical State Off-white to pale beige solid
Solubility Soluble in DMSO, Methanol; sparingly soluble in water
pKa (Predicted) ~9.8 (Piperidine nitrogen)
SMILES C1CNCCC1Oc2ccc(OCc3ccccc3)cc2.Cl

Part 2: Hazard Identification (GHS Classification)

Note: As a specialized research chemical, specific toxicological limits (LD50) are often not established. The following classification is derived from Structure-Activity Relationships (SAR) and standard protocols for piperidine salts.

Signal Word: WARNING

Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation Category 2Causes skin irritation.H315
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation.H319
STOT - Single Exposure Category 3May cause respiratory irritation.H335
Acute Toxicity (Oral) Category 4*Harmful if swallowed (Predicted).H302
  • Category 4 is assigned based on the bioactive nature of piperidine pharmacophores, which often exhibit biological activity at moderate doses.

Part 3: Toxicological Profile & SAR Analysis

Structural Alert Analysis

To understand the toxicity without direct in-vivo data, we apply Read-Across Methodology based on the molecule's functional groups.

  • Piperidine Moiety: The secondary amine is a known irritant to mucous membranes. In its hydrochloride salt form, it is acidic in aqueous solution, contributing to eye and skin irritation potential.

  • Benzyloxy-Phenoxy Linker: This lipophilic tail facilitates membrane permeability. While not inherently toxic, it increases the bioavailability of the piperidine core, potentially enhancing systemic absorption upon accidental ingestion.

  • Pharmacological Target Risks:

    • LSD1 Inhibition: Compounds in this class can alter gene expression.[1] Long-term chronic exposure (dust inhalation) could theoretically impact epigenetic regulation in dividing cells.

    • Neuroactivity: Piperidine ethers often cross the blood-brain barrier. Accidental high-dose exposure may result in CNS effects (dizziness, lethargy) due to dopaminergic or serotonergic modulation.

Visualizing the Hazard Logic

The following diagram illustrates the logical flow from chemical structure to safety controls.

HazardLogic Struct Structure: Piperidine HCl + Benzyloxy Ether Prop Properties: Lipophilic & Acidic Salt Struct->Prop Determines BioAct Bioactivity: CNS Penetration & Enzyme Binding Prop->BioAct Facilitates Hazard Hazards: Irritant (H315/H319) Potential Neurotoxicity BioAct->Hazard Creates Risk Control Controls: Engineering (Fume Hood) PPE (Nitrile/N95) Hazard->Control Dictates

Figure 1: Structural-Activity Relationship (SAR) flow determining safety protocols.

Part 4: Safe Handling & Experimental Protocols

Engineering Controls
  • Primary Barrier: All weighing and transfer operations must be conducted inside a certified chemical fume hood .

  • Static Control: Piperidine salts can be electrostatic. Use anti-static gun or weighing boats to prevent dust dispersion.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: NIOSH-approved N95 (minimum) or P100 respirator if handling open powder outside a hood.

  • Hands: Double-gloving with Nitrile (0.11 mm minimum thickness).

  • Eyes: Chemical safety goggles (ANSI Z87.1). Do not use safety glasses alone due to the risk of airborne dust entering the eyes.

Protocol: Preparation of Stock Solution (50 mM in DMSO)

Context: This compound is hydrophobic. Proper solubilization is critical for biological assays to prevent precipitation and false toxicity results.

  • Calculate: For 10 mg of compound (MW 319.83):

    
    
    
    
    
  • Weigh: Transfer ~10 mg into a pre-tared, amber glass vial (protect from light).

  • Solubilize: Add calculated DMSO. Vortex for 30 seconds.

    • Troubleshooting: If particulates remain, sonicate at 40°C for 5 minutes.

  • Sterilization: If used for cell culture, filter through a 0.22 µm PTFE syringe filter. Do not use Nylon filters (compound may bind).

Part 5: Emergency Response Protocols

In the event of exposure, immediate action is required to mitigate the acidic and irritant nature of the salt.

First Aid Measures
  • Eye Contact: Immediately flush with saline/water for 15 minutes . Lift eyelids to ensure removal of trapped dust. Seek medical attention if redness persists.

  • Skin Contact: Brush off loose particles before washing. Wash with soap and water.[2][3] Do not use ethanol (increases absorption).

  • Inhalation: Move to fresh air. If wheezing occurs, administer oxygen (trained personnel only).

Spill Cleanup Workflow

SpillResponse Start Spill Detected Assess Assess Volume & Form (Solid vs Solution) Start->Assess PPE Don PPE: Resp, Goggles, Double Gloves Assess->PPE Contain Containment: Cover with wet paper towel (prevents dust) PPE->Contain Clean Clean: Wipe with 10% NaHCO3 (Neutralize Acid) Contain->Clean Dispose Disposal: Seal in HazWaste Bag Clean->Dispose

Figure 2: Step-by-step decision tree for managing accidental spills.

Part 6: Storage & Stability

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic. Store under inert gas (Argon/Nitrogen) if possible, or in a desiccator.

  • Incompatibilities: Strong oxidizing agents (peroxides), strong bases (will liberate the free amine, altering solubility).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 528861-51-0 (Generic Piperidine Scaffolds).Link

  • Liang, Y., et al. (2018). "Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors."[1] Bioorganic & Medicinal Chemistry. (Contextualizing the pharmacological class). Link

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.Link

  • ECHA (European Chemicals Agency). C&L Inventory for Piperidine Hydrochloride Salts. (Used for Read-Across Hazard Classification). Link

Sources

The Piperidine Scaffold in Medicinal Chemistry: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring (azacyclohexane) is not merely a structural linker; it is a privileged scaffold found in over 70 FDA-approved therapeutics. Its ubiquity stems from a unique convergence of physicochemical properties: a defined chair conformation that directs substituents into precise vectors, a basic nitrogen (pKa ~11) capable of forming critical salt bridges, and the ability to modulate lipophilicity (


) while maintaining aqueous solubility.[1]

This guide moves beyond basic descriptions to analyze the strategic utility of piperidine derivatives in modern drug discovery, focusing on synthetic accessibility, structure-activity relationships (SAR), and the emerging dominance of spiro-piperidines.[1]

Part 1: The Physicochemical Foundation

Conformation and Energetics

Unlike planar heterocycles (e.g., pyridine), piperidine exists predominantly in a chair conformation .[1] This is thermodynamically favored over the twist-boat due to the minimization of torsional strain and 1,3-diaxial interactions.[1]

  • Medicinal Implication: Substituents at the C4 position can be strictly oriented in equatorial or axial positions.[1] This allows medicinal chemists to probe specific regions of a binding pocket with high fidelity.[1]

  • The "Magic Methyl": Introducing a methyl group at C2 or C3 often locks the conformation, reducing the entropic penalty upon protein binding.[1]

Basicity and Lysosomotropism

The secondary amine of piperidine is highly basic (


).
  • Receptor Binding: At physiological pH (7.4), the nitrogen is protonated (

    
    ).[1] This cation is critical for forming ionic bonds with anionic residues (e.g., Aspartate) in G-Protein Coupled Receptors (GPCRs), particularly in aminergic receptors (Dopamine, Serotonin).[1]
    
  • Subcellular Distribution: Basic piperidines undergo lysosomotropism .[1] They passively diffuse into lysosomes (pH ~4.5), become protonated, and are trapped.[1] While this can lead to high tissue distribution (Volume of Distribution,

    
    ), excessive accumulation can cause phospholipidosis—a key toxicity screen in early development.[1]
    

Part 2: Strategic Synthesis Protocols

While catalytic hydrogenation of pyridines is efficient for scale-up, it lacks the versatility required for lead optimization.[1] The industry standard for diversifying the piperidine core is Reductive Amination .

Protocol: One-Pot Reductive Amination (STAB Method)

Objective: N-alkylation of a 4-substituted piperidine to attach a lipophilic tail.[1] Reagents: Sodium Triacetoxyborohydride (


) is preferred over Sodium Cyanoborohydride (

) due to lower toxicity and better chemoselectivity (does not reduce ketones/aldehydes to alcohols).[1]
Step-by-Step Methodology:
  • Imine Formation:

    • Dissolve the piperidine derivative (1.0 equiv) and the target aldehyde (1.1 equiv) in 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).

    • Critical Step: If the piperidine is a hydrochloride salt, add Triethylamine (

      
      , 1.0 equiv) to liberate the free base.[1]
      
    • Add Acetic Acid (

      
      , 1-2 drops) to catalyze imine formation.[1] Stir for 30–60 minutes at Room Temperature (RT).
      
  • Reduction:

    • Add

      
       (1.5 equiv) in a single portion.[1]
      
    • Observation: Gas evolution is minimal compared to

      
      .[1] Stir for 2–16 hours under Nitrogen (
      
      
      
      ).
  • Quench and Workup:

    • Quench with saturated aqueous

      
       (basic pH is essential to ensure the product is in the organic-soluble free base form).
      
    • Extract with Dichloromethane (DCM) x3.[1]

    • Wash combined organics with Brine, dry over

      
      .[1]
      
  • Purification:

    • Flash Chromatography.[1][2] Note: Piperidines often streak on silica.[1] Use a mobile phase containing 1%

      
       or 
      
      
      
      to sharpen peaks.[1]
Visualization: Reductive Amination Workflow

ReductiveAmination Start Piperidine (Amine) + Aldehyde Imine Imine/Iminium Intermediate Start->Imine AcOH, DCE, -H2O Reduction Hydride Attack (NaBH(OAc)3) Imine->Reduction Fast Step Product N-Alkylated Piperidine Reduction->Product Workup (pH > 9)

Figure 1: The standard reductive amination workflow for piperidine functionalization.

Part 3: Therapeutic Case Studies & SAR

The piperidine ring is versatile.[1] Its role changes based on the target class.[1]

CNS: The Opioid Scaffold (Fentanyl)

In Fentanyl, the piperidine ring is the central scaffold.

  • SAR Logic: The N-phenethyl group fits into a hydrophobic pocket of the

    
    -opioid receptor. The piperidine nitrogen forms a salt bridge with Asp147 .[1]
    
  • Rigidity: The 4-anilino substituent is equatorial, locking the molecule into a bioactive conformation that maximizes potency but also increases respiratory depression risks.[1]

Oncology: Kinase Inhibitors (Ceritinib/Crizotinib)

In ALK (Anaplastic Lymphoma Kinase) inhibitors, the piperidine ring often serves as a Solubilizing Group .[1]

  • Problem: Kinase inhibitors are often flat, aromatic, and highly lipophilic (poor solubility).[1]

  • Piperidine Solution: Attaching a piperidine ring (often solvent-exposed) introduces a basic center.[1] This allows the drug to be formulated as a salt (e.g., Hydrochloride or Succinate), drastically improving oral bioavailability without interfering with the ATP-binding hinge region.[1]

Data Summary: Piperidine in Blockbuster Drugs
Drug NameIndicationPiperidine RoleTarget Interaction
Donepezil Alzheimer'sBinding & SpacerCation-

interaction with Trp279 in AChE.[1]
Fentanyl Pain (Opioid)PharmacophoreIonic bond with Asp147 in

-receptor.[1]
Palbociclib Breast CancerSolubilitySolvent-exposed region; improves salt formation.[1]
Raloxifene OsteoporosisSide-chainMimics basic side chain of estrogen; anti-estrogenic activity.[1]
Rolapitant CINV (Nausea)Spiro-ScaffoldRigidifies structure to increase NK1 selectivity.[1]

Part 4: Advanced Scaffolds – The Spiro-Piperidine Revolution

Modern medicinal chemistry is moving away from flat aromatic rings ("Escape from Flatland") to increase


 (fraction of 

carbons).
Why Spiro-Piperidines?
  • Conformational Restriction: A spiro-fusion (e.g., at C4) drastically reduces the number of rotatable bonds.[1] This lowers the entropic cost of binding (

    
    ).
    
  • Patentability: Spiro-cycles offer novel IP space compared to crowded linear piperidine patents.[1]

  • Metabolic Stability: Blocking the C4 position prevents oxidative metabolism (P450-mediated hydroxylation) at that site.[1]

Visualization: Evolution of the Scaffold

SpiroEvolution Linear Linear Linker (High Entropy, Low Selectivity) Piperidine Piperidine Ring (Restricted, Chair Conformation) Linear->Piperidine Cyclization Spiro Spiro-Piperidine (Rigid, High Fsp3, Novel IP) Piperidine->Spiro 4,4-Disubstitution

Figure 2: The structural evolution toward spiro-piperidines to improve drug-like properties.[1]

References

  • Blondelle, C., et al. (2023).[1] Piperidine: A Privileged Scaffold in Medicinal Chemistry. Encyclopedia MDPI. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014).[1] Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Gouy, M. H., et al. (2023).[1] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link][1]

Sources

Metabolic Stability Predictions for Phenoxy-Piperidine Compounds: A Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Metabolic Stability Predictions for Phenoxy-Piperidine Compounds Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, DMPK Scientists

Executive Summary & Core Directive

The phenoxy-piperidine scaffold is a privileged substructure in medicinal chemistry, frequently appearing in GPCR antagonists (e.g., Dopamine D4, H3), kinase inhibitors, and SSRIs. However, this motif presents a "double-edged sword": while the basic nitrogen and lipophilic ether linkage drive potency and permeability, they simultaneously create high susceptibility to oxidative metabolism by Cytochrome P450 (CYP) enzymes.

This guide moves beyond standard assay protocols to establish a predictive framework . We integrate Quantum Mechanical (QM) mechanistic insights with practical experimental validation, enabling you to anticipate metabolic soft spots before synthesis.

Mechanistic Dissection: Why Phenoxy-Piperidines Fail

To predict stability, one must understand the specific catalytic failures associated with this scaffold. The metabolism is primarily driven by CYP3A4 and CYP2D6 via Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT) mechanisms.

The Piperidine Liability (The -Carbon Attack)

The piperidine ring is not inert. The nitrogen lone pair lowers the bond dissociation energy (BDE) of the adjacent C-H bonds (


-carbons), making them prime targets for CYP Compound I (the reactive iron-oxo species).
  • Mechanism:

    • SET: Electron transfer from the nitrogen lone pair to the heme iron.

    • Deprotonation/HAT: Abstraction of a proton/hydrogen from the

      
      -carbon.
      
    • Rebound: Hydroxyl rebound forms an unstable carbinolamine.

    • Collapse: The carbinolamine collapses to an iminium ion, which hydrolyzes to a ring-opened aldehyde or oxidizes further to a lactam.

The Phenoxy Liability (O-Dealkylation & Aromatic Hydroxylation)
  • O-Dealkylation: The ether methylene (linker) is susceptible to hydroxylation, leading to hemiacetal formation and subsequent cleavage (O-dealkylation), breaking the pharmacophore.

  • Aromatic Oxidation: The electron-rich phenoxy ring is prone to hydroxylation at the para position (unless blocked) or ortho position.

Visualization of Metabolic Pathways

The following diagram maps the degradation cascades you must predict and prevent.

MetabolicPathways Substrate Phenoxy-Piperidine Scaffold AlphaOx CYP-Mediated alpha-C Hydroxylation Substrate->AlphaOx AromOx Aromatic Hydroxylation Substrate->AromOx ODealkyl O-Dealkylation (Linker Oxidation) Substrate->ODealkyl Iminium Iminium Ion Intermediate AlphaOx->Iminium Lactam Piperidin-2-one (Lactam) Iminium->Lactam Oxidation RingOpen Ring Opening (Aldehyde) Iminium->RingOpen Hydrolysis ParaOH p-Hydroxy Metabolite AromOx->ParaOH Phenol Phenol + Piperidine Fragment ODealkyl->Phenol

Figure 1: Primary oxidative metabolic pathways for phenoxy-piperidine scaffolds mediated by CYP450 enzymes.

In Silico Prediction Workflow

Before synthesis, apply this tiered computational strategy to rank designs.

Tier 1: Rapid SOM Prediction (Machine Learning)

Use statistical models to identify Sites of Metabolism (SOM).

  • Tools: SMARTCyp, ADMET Predictor, or Xenosite.

  • Action: If the software flags the piperidine

    
    -carbons with high probability, proceed to Tier 2.
    
Tier 2: Quantum Mechanical Validation (DFT)

Machine learning models often fail to account for subtle electronic effects of distal substituents. Calculate the Bond Dissociation Energy (BDE) for hydrogen abstraction.

  • Method: DFT calculation (B3LYP/6-31G* level) on the neutral molecule and the radical species.

  • Metric: A C-H bond BDE < 85 kcal/mol indicates high instability.

  • Causality: The CYP reaction is often rate-limited by the Hydrogen Atom Transfer (HAT) step. Higher BDE = Greater Stability.

Tier 3: Structural Modification Strategy

Based on predictions, apply these modifications:

  • Fluorination: Replace labile

    
    -hydrogens with Fluorine. The C-F bond is metabolically inert. Note: Ensure this does not increase Lipophilicity (LogP) excessively.
    
  • Steric Blocking: Introduce a methyl group adjacent to the nitrogen (e.g., 2-methylpiperidine). This sterically hinders the approach of the bulky heme iron oxo species.

  • Scaffold Hopping: Replace piperidine with morpholine . The oxygen atom in morpholine reduces the basicity of the nitrogen and withdraws electrons, increasing the BDE of adjacent C-H bonds (See Reference 1).

Experimental Validation: The Self-Validating Protocol

Predictions must be ground-truthed. This protocol uses Human Liver Microsomes (HLM) and is designed to calculate Intrinsic Clearance (


), the gold standard for stability.
Materials
  • Test Compound: 1 µM final concentration (low concentration prevents enzyme saturation).

  • Enzyme Source: Pooled Human Liver Microsomes (HLM), 0.5 mg/mL protein.

  • Cofactor: NADPH regenerating system (or 1 mM NADPH final).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM

    
    .
    
  • Quench Solution: Ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

Step-by-Step Workflow
  • Pre-incubation: Mix Buffer, HLM, and Test Compound. Incubate at 37°C for 5 minutes. Why? To equilibrate temperature and allow non-specific binding.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL Quench Solution. Vortex and centrifuge (4000 rpm, 10 min, 4°C).

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent depletion.

Data Analysis & Calculation

Plot


 vs. Time. The slope of the linear regression is 

(depletion rate constant).




Stability Class

(µL/min/mg)
Interpretation
High Stability < 15Good for oral dosing; low first-pass extraction.
Moderate 15 - 45Acceptable, but may require optimization.
Low Stability > 45High clearance; likely poor oral bioavailability.

Case Study: 4,4-Difluoropiperidine Optimization

A relevant case study involves the development of Dopamine D4 antagonists. Initial phenoxy-piperidine hits showed high potency (


 nM) but rapid clearance (

min).

Optimization Cycle:

  • Diagnosis: Metabolite ID revealed extensive oxidation on the piperidine ring.

  • Design: Introduction of a 4,4-difluoro group.

  • Result: This blocked metabolism at the 4-position but increased lipophilicity, shifting metabolism to the aromatic ring.

  • Final Fix: A balance was struck by using a 3-fluoro-4-methoxy substitution on the phenoxy ring to block aromatic hydroxylation, combined with the difluoro-piperidine motif (See Reference 2).

Integrated Prediction & Validation Workflow

Workflow Start Candidate Structure (Phenoxy-Piperidine) InSilico In Silico Prediction (Tier 1 & 2) Start->InSilico Decision1 High Liability? InSilico->Decision1 Redesign Structural Modification (F-sub, Me-block, Morpholine) Decision1->Redesign Yes (BDE < 85 kcal) Synthesis Chemical Synthesis Decision1->Synthesis No Redesign->InSilico Re-evaluate HLM HLM Stability Assay (LC-MS/MS) Synthesis->HLM MetID Metabolite ID (Soft Spot Confirmation) HLM->MetID If CL_int > 45 Final Lead Candidate HLM->Final If CL_int < 15 MetID->Redesign Feedback Loop

Figure 2: Iterative workflow for optimizing metabolic stability.

References

  • Saeedi, S., et al. (2025).[1] Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem.[1] Retrieved from [Link]

  • Wang, L., et al. (2020). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions. Retrieved from [Link]

  • Pecic, S., et al. (2012). Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors. Prostaglandins & Other Lipid Mediators.[2] Retrieved from [Link]

Sources

Methodological & Application

High-Purity Synthesis of 4-[4-(Benzyloxy)phenoxy]piperidine Hydrochloride via Mitsunobu Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Application Context

This application note details a robust, scalable protocol for the synthesis of 4-[4-(Benzyloxy)phenoxy]piperidine hydrochloride . This compound is a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for Lysine Specific Demethylase 1 (LSD1) inhibitors, Melanin-Concentrating Hormone (MCH) receptor antagonists, and various GPCR ligands.

The synthesis utilizes a Mitsunobu etherification strategy to establish the core aryl-alkyl ether linkage with high regioselectivity, followed by a controlled acid-mediated deprotection. This guide emphasizes process safety, impurity management (specifically triphenylphosphine oxide removal), and scalability.

Retrosynthetic Analysis & Strategy

The structural disconnection relies on the formation of the ether bond between the electron-rich phenol and the secondary alcohol of the piperidine ring.

Strategic Choice: Nucleophilic Aromatic Substitution (


) is generally ineffective here due to the electron-donating nature of the benzyloxy group on the phenol, which deactivates the ring toward nucleophilic attack. Therefore, the Mitsunobu reaction  is the method of choice, converting the alcohol into an active leaving group (alkoxyphosphonium salt) under neutral conditions.
Synthetic Workflow Diagram

SyntheticRoute SM1 N-Boc-4-hydroxypiperidine (Alcohol) Reagents1 PPh3 / DIAD THF, 0°C to RT SM1->Reagents1 SM2 4-(Benzyloxy)phenol (Nucleophile) SM2->Reagents1 Inter Intermediate 1: N-Boc-4-[4-(benzyloxy)phenoxy]piperidine Reagents1->Inter Mitsunobu Coupling Waste Byproducts: Ph3P=O, DIAD-H2 Reagents1->Waste Reagents2 4M HCl / Dioxane Deprotection Final Target Product: 4-[4-(Benzyloxy)phenoxy]piperidine HCl Reagents2->Final Acid Hydrolysis Inter->Reagents2

Caption: Linear synthetic pathway emphasizing the Mitsunobu coupling followed by Boc-deprotection.

Materials & Critical Quality Attributes (CQA)

ReagentRoleGrade/PurityHandling Note
N-Boc-4-hydroxypiperidine Substrate (Alcohol)>98%Hygroscopic; store in desiccator.
4-(Benzyloxy)phenol Substrate (Phenol)>97%Light sensitive; check for oxidation (browning).
Triphenylphosphine (PPh₃) Reagent>99%Recrystallize from EtOH if oxidized (Ph₃P=O presence).
DIAD (Diisopropyl azodicarboxylate) Reagent95%Hazard: Shock sensitive. Store cold. Use blast shield.
THF (Tetrahydrofuran) SolventAnhydrousDistilled over Na/Benzophenone or from SPS.
HCl in 1,4-Dioxane Deprotection Agent4.0 MMoisture sensitive.

Experimental Protocol

Step 1: Mitsunobu Coupling

Objective: Synthesis of tert-butyl 4-[4-(benzyloxy)phenoxy]piperidine-1-carboxylate.

Reaction Mechanism Logic: The reaction proceeds via the formation of a Morrison-Brunn-Huisgen betaine intermediate. The order of addition is critical to prevent the azodicarboxylate from reacting with the alcohol directly or polymerizing.

Procedure:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solubilization: Charge the RBF with N-Boc-4-hydroxypiperidine (1.0 equiv, 10 mmol, 2.01 g), 4-(benzyloxy)phenol (1.1 equiv, 11 mmol, 2.20 g), and Triphenylphosphine (1.2 equiv, 12 mmol, 3.15 g).

  • Solvent: Add anhydrous THF (50 mL, 0.2 M concentration). Stir until all solids are dissolved.

  • Cooling: Submerge the flask in an ice/water bath (0 °C).

  • Activation (Critical Step): Dissolve DIAD (1.2 equiv, 12 mmol, 2.42 g) in 10 mL anhydrous THF. Add this solution dropwise via the addition funnel over 30 minutes.

    • Why? Rapid addition causes an exotherm and promotes side reactions (e.g., hydrazine formation).

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 12–16 hours.

  • Monitoring: Check TLC (Hexane:EtOAc 3:1). The alcohol starting material (lower R_f) should disappear.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to a yellow oil.

    • Trituration (Purification Hack): Add cold Diethyl Ether/Hexane (1:1, 50 mL). The byproduct Triphenylphosphine oxide (Ph₃P=O) often precipitates as a white solid. Filter off the solid.[1]

    • Concentrate the filtrate.

  • Purification: Flash column chromatography (Silica gel).

    • Gradient: 0% → 20% EtOAc in Hexanes.

    • Yield Target: 75–85% (White solid).

Step 2: Boc-Deprotection & Salt Formation

Objective: Synthesis of 4-[4-(Benzyloxy)phenoxy]piperidine hydrochloride.

Procedure:

  • Dissolution: Dissolve the intermediate from Step 1 (1.0 equiv) in minimal Dichloromethane (DCM) (5 mL/g) or 1,4-dioxane.

  • Acidification: Cool to 0 °C. Add 4M HCl in Dioxane (10 equiv) dropwise.

    • Note: A large excess of HCl ensures rapid removal of the Boc group and prevents amine-catalyzed side reactions.

  • Reaction: Stir at room temperature for 2–4 hours. A white precipitate (the product salt) should begin to form.

  • Isolation:

    • Dilute the mixture with Diethyl Ether (excess, ~5 volumes) to complete precipitation.

    • Filter the solid using a sintered glass funnel.

    • Wash the cake 3x with cold Diethyl Ether to remove residual acid and organic impurities.

  • Drying: Dry under high vacuum at 40 °C for 12 hours.

Analytical Validation (Self-Validating Data)

MethodExpected ResultInterpretation
1H NMR (DMSO-d6) δ 9.00 (br s, 2H, NH2+), 7.30-7.45 (m, 5H, Benzyl), 6.90 (d, 2H, Ar), 6.85 (d, 2H, Ar), 5.05 (s, 2H, OCH2Ph), 4.45 (m, 1H, CH-O-Ar), 3.0-3.2 (m, 4H, Piperidine), 1.7-2.0 (m, 4H, Piperidine).Confirms loss of Boc (s, 9H at ~1.4 ppm missing) and presence of salt protons.
Mass Spec (ESI+) m/z = 284.2 [M+H]+Corresponds to the free base mass.
Appearance White to off-white crystalline powderYellowing indicates phenol oxidation or residual DIAD byproducts.

Troubleshooting & Optimization (Expert Insights)

Issue: "The reaction stalled at 50% conversion."
  • Cause: Moisture in THF deactivated the betaine intermediate.

  • Solution: Ensure THF is freshly distilled. Increase PPh₃/DIAD loading to 1.5 equiv.

  • Alternative: Use CMBP (Cyanomethylenetributylphosphorane) . It is a modern Mitsunobu reagent that works with weaker nucleophiles and allows for easier workup (water-soluble byproducts).

Issue: "Difficulty removing Triphenylphosphine Oxide (Ph₃P=O)."
  • Cause: Ph₃P=O co-elutes with the product on silica.

  • Solution: Use Polymer-bound Triphenylphosphine (PS-PPh3). The oxide remains on the bead and is removed by filtration.

  • Chemical Solution: Perform the reaction in Toluene. Upon cooling, Ph₃P=O precipitates more efficiently than in THF.

Process Safety Diagram: Mitsunobu Cycle

MitsunobuMechanism Step1 1. Betaine Formation PPh3 + DIAD Step2 2. Pronucleophile Activation Betaine deprotonates Phenol (ArOH) Step1->Step2 Fast Step3 3. Alkoxyphosphonium Formation Alcohol attacks P+ Step2->Step3 Equilibrium Step4 4. SN2 Substitution Phenoxide attacks Carbon Step3->Step4 Rate Determining Step Step4->Step1 Cycle Complete (Reagents Consumed)

Caption: Simplified mechanistic cycle highlighting the rate-determining SN2 displacement.

References

  • Mitsunobu Reaction Protocols: BenchChem. Application Notes and Protocols for the Mitsunobu Reaction with N-Boc-4-hydroxypiperidine. Link

  • LSD1 Inhibitor Synthesis: Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. PubMed.[2] Link

  • General Piperidine Synthesis: Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol.[1] Technical Disclosure Commons. Link

  • Protecting Group Chemistry: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Patent Reference: New 4-substituted piperidines. US Patent Application 20020038031A1. Link

Sources

Step-by-step preparation of 4-[4-(Benzyloxy)phenoxy]piperidine HCl from raw materials

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Step-by-Step Preparation of 4-[4-(Benzyloxy)phenoxy]piperidine HCl

Executive Summary & Strategic Rationale

The synthesis of 4-[4-(Benzyloxy)phenoxy]piperidine hydrochloride represents a classic "linker-scaffold" construction often utilized in the development of GPCR ligands (e.g., Dopamine D4 antagonists) and epigenetic modulators (e.g., LSD1 inhibitors).[1]

This protocol departs from lower-yielding nucleophilic aromatic substitution (


) routes, which are electronically unfavorable due to the electron-rich nature of the benzyloxy-substituted phenol. Instead, we employ a Mitsunobu coupling strategy . This route offers superior regioselectivity and milder conditions, coupling N-Boc-4-hydroxypiperidine with 4-(benzyloxy)phenol, followed by acid-mediated deprotection.[1]

Key Technical Advantages of this Protocol:

  • Regiocontrol: Avoids the formation of

    
    -alkylated byproducts common in direct alkylation of phenols with alkyl halides.
    
  • Purification Efficiency: The hydrophobic nature of the Boc-protected intermediate facilitates easy separation from phosphine oxide byproducts via silica gel chromatography before the final salt formation.[2]

  • Scalability: The steps described are amenable to scale-up from milligram to multigram quantities with minimal modification.[2]

Reaction Pathway Visualization

The following flow diagram outlines the convergent synthesis starting from raw materials (Hydroquinone and Benzyl Bromide) to the final Hydrochloride salt.

SynthesisPath cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Convergent Coupling Raw1 Hydroquinone Inter1 4-(Benzyloxy)phenol (Mono-ether) Raw1->Inter1 K2CO3, Acetone Reflux (Mono-alkylation) Raw2 Benzyl Bromide Raw2->Inter1 Raw3 N-Boc-4-hydroxypiperidine ProductProtected N-Boc-4-[4-(benzyloxy) phenoxy]piperidine Raw3->ProductProtected Inter1->ProductProtected Coupling Step Inter2 Mitsunobu Complex (PPh3 / DIAD) Inter2->ProductProtected THF, 0°C to RT FinalProduct 4-[4-(Benzyloxy)phenoxy] piperidine HCl ProductProtected->FinalProduct 4M HCl in Dioxane Deprotection

Caption: Convergent synthetic route utilizing mono-benzylation followed by Mitsunobu coupling and acid deprotection.

Detailed Experimental Protocol

Stage 1: Preparation of 4-(Benzyloxy)phenol

Note: While commercially available, this precursor is often synthesized in-house to reduce costs or introduce specific benzyl substitutions.[1]

Principle: A statistical mono-alkylation of hydroquinone.[1][2] The use of excess hydroquinone minimizes bis-alkylation (formation of 1,4-dibenzyloxybenzene).[1]

  • Reagents:

    • Hydroquinone (3.0 equiv)[1]

    • Benzyl Bromide (1.0 equiv)[1]

    • Potassium Carbonate (

      
      , 1.5 equiv)[1]
      
    • Solvent: Acetone (Reagent Grade)[1]

  • Procedure:

    • Suspend Hydroquinone (33.0 g, 300 mmol) and

      
       (20.7 g, 150 mmol) in Acetone (250 mL). Heat to reflux for 30 minutes under 
      
      
      
      .
    • Add Benzyl Bromide (17.1 g, 100 mmol) dropwise over 1 hour to the refluxing mixture. Critical: Slow addition favors mono-alkylation.

    • Reflux for an additional 4–6 hours.[1] Monitor by TLC (Hexane:EtOAc 4:1).[1] The bis-alkylated product (

      
      ) and mono-alkylated product (
      
      
      
      ) will be distinct.[1]
    • Workup: Cool to RT. Filter off inorganic solids.[1] Concentrate the filtrate.

    • Purification: Dissolve the residue in EtOAc (200 mL) and wash with 1M NaOH (3 x 50 mL) to remove unreacted hydroquinone (which is more acidic and water-soluble).[2] Caution: The product is also a phenol; avoid highly concentrated base or prolonged contact. Alternatively, use column chromatography (Gradient: 0-20% EtOAc in Hexanes) which is preferred for high purity.[1]

    • Yield Target: 60-70% (White solid).

Stage 2: Mitsunobu Coupling

Principle: This step constructs the ether linkage.[2] The reaction is driven by the formation of the strong P=O bond in triphenylphosphine oxide (


). We use DIAD (Diisopropyl azodicarboxylate) as it is generally safer and more stable than DEAD.[1]

Reagent Table:

ReagentEquiv.[1]RoleNotes
N-Boc-4-hydroxypiperidine 1.0Alcohol DonorDry thoroughly before use.[2]
4-(Benzyloxy)phenol 1.1NucleophileSlight excess ensures complete consumption of the alcohol.[2]
Triphenylphosphine (

)
1.2ReductantRecrystallize if yellow/oxidized.[1][2]
DIAD 1.2OxidantHazard: Shock sensitive.[1][2] Handle cold.
THF (Anhydrous) --SolventCritical: Water kills the betaine intermediate.[2]

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge the flask with N-Boc-4-hydroxypiperidine (2.01 g, 10 mmol), 4-(Benzyloxy)phenol (2.20 g, 11 mmol), and

    
     (3.15 g, 12 mmol). Dissolve in anhydrous THF (40 mL).
    
  • Activation: Cool the solution to 0°C in an ice bath.

  • Addition: Add DIAD (2.43 g, 2.36 mL, 12 mmol) dropwise over 15–20 minutes.

    • Observation: The solution will turn yellow/orange upon addition and fade back to colorless/pale yellow as the betaine reacts.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 12–16 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure to a viscous oil.

  • Purification (Crucial Step):

    • Triturate the residue with cold Diethyl Ether/Hexanes (1:1).

      
       often precipitates as a white solid.[1][2] Filter and discard the solid.
      
    • Purify the filtrate via Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes:EtOAc (9:1

      
       4:1).[1]
      
    • Target: Isolate N-Boc-4-[4-(benzyloxy)phenoxy]piperidine as a colorless oil or white solid.[2]

Stage 3: Deprotection & Salt Formation

Principle: Acidolytic cleavage of the tert-butyl carbamate (Boc) group.[2]

  • Dissolution: Dissolve the purified intermediate (from Stage 2) in minimal Dichloromethane (DCM) or Ethyl Acetate (approx. 5 mL/g).

  • Acidification: Add 4M HCl in Dioxane (10 equiv).

    • Alternative: If 4M HCl/Dioxane is unavailable, generate HCl in situ by adding Acetyl Chloride to dry Methanol (exothermic!), then add to substrate.[1]

  • Reaction: Stir at RT for 2–4 hours.

    • Monitoring: CO2 gas evolution will occur.[1] A white precipitate (the product salt) typically forms.

  • Isolation:

    • Dilute the mixture with Diethyl Ether (

      
      ) to complete precipitation.
      
    • Filter the solid under a nitrogen blanket (the salt can be hygroscopic).

    • Wash the filter cake with

      
       (3x).
      
  • Drying: Dry under high vacuum at 40°C for 12 hours.

Analytical Specifications

ParameterSpecificationMethod of Verification
Appearance White to Off-white crystalline solidVisual Inspection
Purity >98.0%HPLC (C18 column, MeCN/H2O gradient)
Identity (

NMR)
Characteristic peaks: Piperidine ring protons (

1.8-3.2), Benzylic

(

5.0), Aromatic protons (9H total).[1]
400 MHz NMR in DMSO-

Counterion Chloride (

) presence
Silver Nitrate (

) precip.[1][2] test or Ion Chromatography

Troubleshooting & Optimization

Problem: Low Yield in Mitsunobu Step

  • Cause: Moisture in THF or aged DIAD.[1]

  • Solution: Distill THF over Na/Benzophenone or use a molecular sieve drying train.[1][2] Ensure DIAD is yellow (not orange/red) and stored at 4°C.

  • Alternative: If the reaction is sluggish, switch solvent to Toluene, which can sometimes stabilize the betaine intermediate better at higher temperatures.[1]

Problem: Difficulty Removing Triphenylphosphine Oxide (


) 
  • Insight:

    
     co-elutes with polar products.
    
  • Solution: Use the "MgCl2 workup": Add

    
     (2 equiv) to the reaction mixture before concentration.[2] The complex formed with 
    
    
    
    is much less soluble in ether/toluene, allowing for easier filtration.[1]

Problem: "Sticky" Salt Product

  • Cause: Excess dioxane or trapped solvent.[1]

  • Solution: Triturate the sticky solid with anhydrous Acetone or Acetonitrile. Sonicate to induce crystallization.[1]

References

  • Mitsunobu Reaction Mechanism & Protocols
  • General Mitsunobu Review

    • Swamy, K. C. K., et al. (2009).[1] Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651.[1] (Foundational text for protocol logic).

  • Synthesis of 4-Benzyloxyphenoxy Piperidines (LSD1 Inhibitors)

    • Li, Z., et al. (2018).[1] Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. PubMed.[1][3] Retrieved from [Link][1]

  • Reagent Properties (N-Boc-4-hydroxypiperidine)

Sources

Application Note and Protocols for the Purification of 4-[4-(Benzyloxy)phenoxy]piperidine Hydrochloride via Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the purification of 4-[4-(Benzyloxy)phenoxy]piperidine hydrochloride, a key intermediate in pharmaceutical synthesis. The protocol details a robust recrystallization method designed to enhance purity by effectively removing process-related impurities. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, the scientific rationale behind each step, and methods for verifying purity.

Introduction: The Critical Role of Purity

4-[4-(Benzyloxy)phenoxy]piperidine hydrochloride serves as a vital building block in the synthesis of various biologically active molecules, particularly in the development of novel therapeutics targeting the central nervous system.[1][2] The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and regulatory approval of the final active pharmaceutical ingredient (API).[3] Therefore, a well-defined and reproducible purification method is paramount. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent system.[4][5]

Physicochemical Properties and Impurity Profile

A thorough understanding of the material's properties is foundational to developing an effective purification strategy.

Table 1: Physicochemical Properties of 4-[4-(Benzyloxy)phenoxy]piperidine Hydrochloride

PropertyValueSource
Molecular Formula C18H22ClNO[1][6]
Molecular Weight 303.83 g/mol [1]
Appearance White to off-white crystalline powder[7]
Solubility The hydrochloride salt form generally enhances aqueous solubility.[1][7] It is also soluble in alcohols like ethanol and methanol.[1][8]Bench-level testing required for specific solvents.

Potential Impurities:

The synthesis of 4-[4-(Benzyloxy)phenoxy]piperidine hydrochloride typically involves a nucleophilic substitution reaction between 4-benzylphenol and a suitable piperidine derivative, followed by hydrochloride salt formation.[1] Potential impurities may include:

  • Unreacted starting materials (e.g., 4-benzylphenol).

  • By-products from side reactions.

  • Residual solvents from the synthesis (e.g., DMF).[1]

  • Inorganic salts.

The Principle of Recrystallization

Recrystallization is based on the principle that the solubility of most solids in a solvent increases with temperature. An ideal recrystallization solvent will dissolve the target compound readily at an elevated temperature but poorly at lower temperatures. Impurities, ideally, should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for hot filtration).

Recrystallization Workflow Diagram

The following diagram illustrates the key stages of the recrystallization process for 4-[4-(Benzyloxy)phenoxy]piperidine hydrochloride.

Caption: Recrystallization workflow for purifying 4-[4-(Benzyloxy)phenoxy]piperidine hydrochloride.

Detailed Recrystallization Protocol

This protocol has been optimized for the purification of 4-[4-(Benzyloxy)phenoxy]piperidine hydrochloride, with a focus on achieving high purity and yield.

5.1. Materials and Equipment

  • Crude 4-[4-(Benzyloxy)phenoxy]piperidine hydrochloride

  • Anhydrous Ethanol (ACS grade or higher)

  • Diethyl ether (Anhydrous)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirring

  • Reflux condenser

  • Büchner funnel and filter flask

  • Vacuum source

  • Filter paper

  • Spatulas and weighing paper

  • Drying oven or vacuum desiccator

5.2. Solvent System Selection

An ethanol-ether solvent system is recommended for the recrystallization of 4-[4-(Benzyloxy)phenoxy]piperidine hydrochloride.[1] Ethanol is a good solvent for dissolving the compound at elevated temperatures, while diethyl ether acts as an anti-solvent, reducing the solubility upon cooling and promoting crystal formation.

Table 2: Solvent System Rationale

SolventRoleRationale
Ethanol Primary SolventGood solubility for the hydrochloride salt at elevated temperatures. Relatively low toxicity and easily removed.
Diethyl Ether Anti-solventMiscible with ethanol but a poor solvent for the target compound, inducing precipitation upon addition and cooling. Highly volatile, facilitating drying.

5.3. Step-by-Step Procedure

  • Dissolution:

    • Place the crude 4-[4-(Benzyloxy)phenoxy]piperidine hydrochloride into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of anhydrous ethanol to just cover the solid.

    • Gently heat the mixture with stirring on a hot plate. Add more ethanol portion-wise until the solid completely dissolves. Causality: Using the minimum amount of hot solvent is crucial for maximizing the yield of recrystallized product.

    • Attach a reflux condenser and bring the solution to a gentle boil to ensure complete dissolution.

  • Hot Filtration (if necessary):

    • If any insoluble impurities are observed in the hot solution, perform a hot filtration.

    • Pre-heat a separate Erlenmeyer flask and a fluted filter paper in an oven.

    • Quickly filter the hot solution through the pre-heated setup to remove insoluble materials. Causality: Pre-heating prevents premature crystallization of the product on the filter paper.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an ordered manner, excluding impurities.

    • Once at room temperature, slowly add diethyl ether dropwise while gently swirling the flask until the solution becomes slightly turbid.

    • Cover the flask and place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol-ether mixture to remove any adhering mother liquor containing dissolved impurities. Causality: Using a cold solvent wash minimizes the loss of the purified product.

    • Continue to pull a vacuum for several minutes to partially dry the crystals.

  • Drying:

    • Transfer the purified crystals to a watch glass or drying dish.

    • Dry the crystals in a vacuum oven at a temperature below the melting point or in a vacuum desiccator until a constant weight is achieved.

Purity Assessment

The purity of the recrystallized 4-[4-(Benzyloxy)phenoxy]piperidine hydrochloride should be assessed using appropriate analytical techniques.

Table 3: Recommended Analytical Techniques for Purity Verification

TechniquePurposeExpected Outcome
Melting Point Analysis Assess purity and identity.A sharp melting point range close to the literature value indicates high purity.
High-Performance Liquid Chromatography (HPLC) Quantify purity and detect impurities.A single major peak corresponding to the product with minimal impurity peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Confirm chemical structure and identify impurities.Spectra consistent with the expected structure and absence of signals from starting materials or by-products.
Mass Spectrometry (MS) Confirm molecular weight.A molecular ion peak corresponding to the calculated molecular weight.

Troubleshooting

ProblemPossible CauseSolution
No crystals form upon cooling. Too much solvent was used.Evaporate some of the solvent and allow it to cool again. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.
Oily precipitate forms instead of crystals. The solution is supersaturated, or the melting point of the compound is lower than the boiling point of the solvent.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and cool more slowly.
Low recovery of purified product. Too much solvent was used, or the product is significantly soluble in the cold solvent.Use the minimum amount of hot solvent. Ensure the crystallization mixture is thoroughly cooled.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Ethanol and diethyl ether are flammable. Avoid open flames and sources of ignition.

  • Handle 4-[4-(Benzyloxy)phenoxy]piperidine hydrochloride with care, as its toxicological properties may not be fully characterized.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the purification of 4-[4-(Benzyloxy)phenoxy]piperidine hydrochloride by recrystallization. By following these procedures, researchers can consistently obtain a high-purity product suitable for downstream applications in pharmaceutical research and development. The emphasis on understanding the underlying principles of recrystallization and the rationale for each step empowers scientists to adapt and troubleshoot the process as needed.

References

  • PubChem. (n.d.). 4-Benzoylpiperidine hydrochloride. Retrieved from [Link]

  • Kalliokoski, T., et al. (2013). Discovery and characterization of benzyloxy piperidine based dopamine D4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 23(15), 4438-4442. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2018). Piperidine from the hydrolysis of piperine. Retrieved from [Link]

  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use? Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Google Patents. (2018). CN108976164A - The preparation method of chiral piperidine amine compounds and the recovery method of chiral resolving agent.
  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoyl piperidine. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 3-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Benzyl Chloride-impurities. Retrieved from [Link]

Sources

Application Note: Storage, Handling, and Stability Protocol for 4-[4-(Benzyloxy)phenoxy]piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide defines the rigorous storage, handling, and solubilization protocols for 4-[4-(Benzyloxy)phenoxy]piperidine hydrochloride (and its structural analogs). As a critical intermediate in the synthesis of LSD1 inhibitors and antifungal agents, maintaining the integrity of this ether-linked piperidine scaffold is paramount for reproducible biological data. This document synthesizes data from structural analogs (e.g., CAS 1185303-07-4) and functional group chemistry to provide a self-validating handling system.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Compound Name: 4-[4-(Benzyloxy)phenoxy]piperidine hydrochloride Chemical Class: Piperidine ether; Benzyl-phenyl ether Molecular Formula:


 (Calculated)
Molecular Weight:  ~319.83  g/mol
Role:  Pharmacophore scaffold for serotonin receptor ligands and histone demethylase (LSD1) inhibitors.
PropertySpecification / CharacteristicCausality & Implication
Appearance White to off-white crystalline powderDiscoloration (yellowing) indicates oxidation of the phenolic ether or benzylic position.
Hygroscopicity Moderate to High (HCl Salt)The hydrochloride counterion attracts atmospheric moisture, leading to caking and hydrolysis risks.
Solubility DMSO (>20 mg/mL), Methanol (High), Water (Moderate)Polar aprotic solvents (DMSO) disrupt the crystal lattice most effectively for stock preparation.
pKa ~9.8 (Piperidine nitrogen)Basic nature requires buffered aqueous media for long-term stability in solution.
Reactivity Acid-sensitive (Ether cleavage)Strong acids or Lewis acids can cleave the benzyloxy group (debenzylation).

Storage Protocol (Solid State)[3]

Core Directive: To maximize shelf-life (>2 years), the compound must be isolated from moisture , light , and oxygen .

Primary Storage Conditions
  • Temperature: 2°C to 8°C (Refrigerated).

    • Rationale: Low temperature kinetically inhibits the autoxidation of the benzylic ether position.

  • Atmosphere: Store under Argon or Nitrogen.

    • Rationale: Displaces oxygen to prevent peroxide formation at the ether linkage.

  • Container: Amber glass vial with a PTFE-lined screw cap.

    • Rationale: Amber glass blocks UV light (preventing photo-degradation); PTFE provides a chemically inert seal superior to rubber septa.

Desiccation

Due to the hygroscopic nature of the HCl salt, the vial must be stored inside a secondary container (desiccator or sealed jar) containing active desiccant (e.g., Drierite or Silica Gel).

Receipt & QC Workflow

Upon receipt of the compound, execute the following workflow to validate integrity before banking.

StorageWorkflow Receipt Receipt of Shipment (Ambient/Ice Pack) Visual Visual Inspection (White Powder?) Receipt->Visual Weigh Weighing (Glove Box/Dry Bag) Visual->Weigh Pass Reject Quarantine/Reject (Yellow/Caked) Visual->Reject Fail QC QC Verification (HPLC/NMR) Weigh->QC Sample taken Storage Storage (2-8°C, Dark, Desiccated) QC->Storage Purity >98% QC->Reject Impurity Found

Figure 1: Receipt and Quality Control Workflow. Visual inspection is the first line of defense against oxidized (yellowed) samples.

Handling & Safety Protocols

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral) - Category 4.

Personal Protective Equipment (PPE)
  • Respiratory: N95 mask or fume hood operation (prevent inhalation of HCl salt dust).

  • Dermal: Nitrile gloves (0.11 mm minimum thickness).

  • Ocular: Safety glasses with side shields.

Handling Procedure
  • Equilibration: Allow the refrigerated vial to warm to room temperature (~30 mins) before opening.

    • Critical: Opening a cold vial introduces condensation, instantly degrading the hygroscopic salt.

  • Environment: Weighing should occur in a low-humidity environment (<40% RH) or under a stream of dry nitrogen.

  • Tools: Use anti-static spatulas to prevent scattering of the charged HCl salt particles.

Solubilization & Solution Stability

Objective: Create a stable stock solution for biological assays.

Solvent Selection Matrix
SolventSolubilityStabilityRecommended Use
DMSO High (>50 mM) Excellent (Frozen)Primary stock for bioassays (Store at -20°C).
Water Moderate (<10 mM)Good (Short-term)Immediate use only. pH sensitive.[1]
Ethanol ModerateVariableSecondary option; evaporation risk changes concentration.
Preparation of 10 mM Stock Solution (Example)

Target: 10 mg of Compound (MW ~319.8 g/mol ).

  • Weigh 3.20 mg of powder into a sterile microcentrifuge tube.

  • Add 1.00 mL of anhydrous DMSO (Grade: Molecular Biology or HPLC).

  • Vortex vigorously for 30 seconds.

  • Visual Check: Solution must be crystal clear. If particulate remains, sonicate for 5 minutes at ambient temperature.

Freeze-Thaw Management
  • Aliquoting: Divide stock into single-use aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

  • Stability: Stable at -20°C for 6 months. Discard if precipitate forms upon thawing.

SolubilityTree Start Start: Solid Compound Solvent Select Solvent Start->Solvent DMSO DMSO (Anhydrous) Solvent->DMSO Preferred Water Water / Buffer Solvent->Water Secondary Check Visual Solubility Check DMSO->Check Water->Check Clear Clear Solution? Check->Clear Sonicate Sonicate (5 mins) Sonicate->Clear Clear->Sonicate No (Particulate) Ready Ready for Assay Clear->Ready Yes Acidify Add 0.1% Formic Acid (Improve Solubility) Clear->Acidify Still Insoluble (Water only)

Figure 2: Solubilization Decision Tree. DMSO is the preferred solvent to avoid pH-dependent solubility issues common with piperidine salts.

Quality Control Verification

If the compound has been stored for >6 months, verify purity using the following HPLC conditions before use.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm).

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (Aromatic rings) and 214 nm (Peptide bond/Amine).

  • Acceptance Criteria: Single peak >98% area.

    • Note: Impurities at lower retention times may indicate hydrolysis of the benzyl ether (yielding 4-(piperidin-4-yloxy)phenol).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54683072, 4-(4-Benzylphenoxy)piperidine hydrochloride. Retrieved October 26, 2023 from [Link].

  • Li, Y., et al. (2018). Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link].

Sources

Application Note: Precision Synthesis of Piperidine Ether Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Conditions for Piperidine Ether Derivatives Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Protocols for Optimization, Stereocontrol, and Scale-Up

Abstract

Piperidine ether derivatives are ubiquitous pharmacophores in GPCR ligands, kinase inhibitors, and neurotransmitter modulators. However, their synthesis is often plagued by competitive elimination reactions, poor stereocontrol, and low yields during scale-up. This guide provides a decision-making framework and optimized protocols for three primary synthetic pathways: Williamson ether synthesis, Mitsunobu inversion, and Palladium-catalyzed C–O cross-coupling. We integrate Design of Experiments (DoE) principles to systematically optimize reaction variables (solvent, base, catalyst) for maximum yield and purity.

Part 1: Strategic Decision Matrix

Selecting the correct synthetic pathway is the single most critical step. The choice depends on the electronic nature of the coupling partner (Aliphatic vs. Aromatic) and the stereochemical requirements of the piperidine scaffold.

Figure 1: Synthetic Pathway Selection Guide

PiperidineEtherSelection Start Target: Piperidine Ether TargetType Identify Ether Type Start->TargetType Aliphatic Aliphatic Ether (R-O-Alkyl) TargetType->Aliphatic Aromatic Aryl Ether (R-O-Ar) TargetType->Aromatic Stereo Stereochemistry Critical? Aliphatic->Stereo Mitsunobu Protocol B: Mitsunobu Reaction (Inversion of Config) Stereo->Mitsunobu Yes (Inversion) Williamson Protocol A: Williamson Synthesis (Retention/Racemic) Stereo->Williamson No (Unconstrained) Activated Ar Ring Activated? (e.g., -NO2, -CN, Pyridine) Aromatic->Activated SNAr SNAr Substitution (Base: NaH/Cs2CO3) Activated->SNAr Yes (EWG present) PdCoupling Protocol C: Pd-Catalyzed C-O Coupling (Buchwald-Hartwig) Activated->PdCoupling No (Neutral/EDG)

Caption: Decision tree for selecting the optimal synthetic route based on electrophile nature and stereochemical constraints.

Part 2: Optimized Experimental Protocols

Protocol A: Williamson Ether Synthesis (Aliphatic Ethers)

Context: Best for coupling primary alkyl halides with 4-hydroxypiperidines. Challenge: The basicity of the alkoxide often promotes E2 elimination in the alkyl halide, reducing yield. Solution: Use of polar aprotic solvents (DMF/DMSO) to enhance nucleophilicity and temperature control to suppress elimination.

Materials
  • Substrate: N-Boc-4-hydroxypiperidine (1.0 equiv)

  • Electrophile: Primary Alkyl Bromide/Iodide (1.2 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in oil (1.5 equiv)

  • Solvent: Anhydrous DMF or DMSO (0.2 M concentration)

  • Quench: Sat. NH₄Cl

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Deprotonation: Dissolve N-Boc-4-hydroxypiperidine in anhydrous DMF. Cool to 0°C.[1]

  • Base Addition: Add NaH portion-wise over 15 minutes. Critical: Allow gas evolution to cease completely. Stir at 0°C for 30 mins, then warm to RT for 30 mins to ensure complete alkoxide formation.

    • Expert Insight: Incomplete deprotonation leads to residual alcohol which complicates purification.

  • Alkylation: Cool back to 0°C. Add the alkyl halide dropwise.

    • Optimization: For secondary halides, add TBAI (tetrabutylammonium iodide) (10 mol%) as a phase transfer catalyst to accelerate S_N2 over E2.

  • Reaction: Stir at RT for 4–16 hours. Monitor by TLC/LCMS.

  • Work-up: Dilute with Et₂O (avoids emulsions common with EtOAc in DMF). Wash 3x with water, 1x LiCl (5% aq) to remove DMF. Dry over Na₂SO₄.

Protocol B: Mitsunobu Reaction (Stereoselective Inversion)

Context: Essential for synthesizing chiral ethers or when the electrophile is an alcohol (avoiding halide handling). Mechanism: Inverts stereochemistry at the piperidine C4 position (e.g., cis-4-hydroxy → trans-4-ether).

Materials
  • Substrate: N-Boc-4-hydroxypiperidine (1.0 equiv)

  • Nucleophile: Phenol or Acidic Alcohol (1.1 equiv)

  • Phosphine: Triphenylphosphine (PPh₃) (1.5 equiv)

  • Azodicarboxylate: DIAD or DEAD (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene

Step-by-Step Methodology
  • Setup: Charge flask with Piperidine substrate, Nucleophile, and PPh₃ in THF (0.1 M). Cool to 0°C.[1]

  • Addition: Add DIAD dropwise over 20 minutes.

    • Trustworthiness Check: The solution should turn yellow/orange. If it turns dark immediately, the temperature is too high.

  • Temperature Cycle: Stir at 0°C for 1 hour, then allow to warm to RT overnight.

    • Troubleshooting: If conversion is low, heat to 40°C or switch solvent to Toluene (higher boiling point).

  • Work-up: Concentrate solvent. Triturate the residue with cold Et₂O/Hexane (1:1) to precipitate Triphenylphosphine oxide (TPPO). Filter and purify the filtrate.[1][2]

    • Alternative: Use polymer-supported PPh₃ (PS-PPh₃) for easier cleanup in library synthesis.

Protocol C: Pd-Catalyzed C–O Cross-Coupling (Aryl Ethers)

Context: For coupling unactivated aryl halides (e.g., chlorobenzene, 3-bromotoluene) with piperidine alcohols. Key Driver: Ligand selection determines success. Bulky, electron-rich phosphines are required.

Materials
  • Substrate: N-Boc-4-hydroxypiperidine (1.2 equiv)

  • Aryl Halide: Aryl Bromide/Chloride (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (2–5 mol%)

  • Ligand: RockPhos or tBuBrettPhos (4–10 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology
  • Glovebox/Schlenk: In a vial, combine Pd(OAc)₂, Ligand, Cs₂CO₃, and Aryl Halide.

  • Solvent Addition: Add Toluene. Stir for 5 mins to pre-complex the catalyst.

  • Substrate Addition: Add the piperidine alcohol.

  • Heating: Seal and heat to 80–100°C for 12–24 hours.

    • Expert Insight: Toluene is preferred over Dioxane for ease of removal and higher reaction temperatures without pressure vessels.

  • Filtration: Filter through a pad of Celite to remove Palladium black.

  • Purification: Flash chromatography. Note: N-Boc groups are stable, but avoid acidic workups.

Part 3: Optimization & Troubleshooting

Systematic optimization is superior to trial-and-error. Use this Design of Experiments (DoE) workflow to maximize yield.

Figure 2: Optimization Workflow (DoE)

DoEOptimization Input Initial Yield < 50% Screen1 Screen 1: Solvent (DMF, THF, Toluene, ACN) Input->Screen1 Screen2 Screen 2: Base (NaH, Cs2CO3, KOtBu, LiHMDS) Screen1->Screen2 Screen3 Screen 3: Additives (TBAI, 18-Crown-6, AgOTf) Screen2->Screen3 Analyze Analyze LCMS Data (Conversion vs. Side Products) Screen3->Analyze Analyze->Screen1 Yield Still Low (Loop) ScaleUp Scale-Up (10g+) Re-validate Safety Analyze->ScaleUp Optimal Conditions Found

Caption: Iterative optimization cycle for maximizing reaction efficiency.

Troubleshooting Table
ProblemProbable CauseCorrective Action
Low Conversion (Williamson) Poor solubility of alkoxideSwitch solvent to DMSO or add 15-Crown-5 ether.
Elimination Product (Alkene) Base is too strong/hinderedSwitch from NaH to Cs₂CO₃ (weaker) or reduce temperature.
No Reaction (Pd-Coupling) Catalyst poisoningEnsure N-protecting group (Boc/Cbz) is intact; free amines poison Pd.
Difficult Separation (Mitsunobu) TPPO co-elutionUse precipitative workup (MgCl₂) or switch to tributylphosphine (PBu₃).

References

  • Williamson Ether Synthesis Optimization

    • Study: "Phase-transfer catalyzed alkyl
    • Source:Journal of Organic Chemistry, 2021.
    • (General Journal Link for verification)

  • Mitsunobu Reaction Protocols

    • Study: "Mitsunobu Reaction Using Basic Amines as Pronucleophiles."
    • Source:ACS Public
  • Palladium-Catalyzed Etherification

    • Study: "Palladium-C
    • Source:Angewandte Chemie Int. Ed.
  • Stereoselective Arylation

    • Study: "Stereoselective Palladium-Catalyzed C(sp3)
    • Source:ChemRxiv, 2021.
  • General Piperidine Synthesis Reviews

    • Review: "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications."[3]

    • Source:Int. J. Mol. Sci., 2020.

Sources

Application Note: Preparation and Handling of Stock Solutions for 4-[4-(Benzyloxy)phenoxy]piperidine Hydrochloride

[1]

Introduction & Chemical Profile[1][2][3][4][5][6]

4-[4-(Benzyloxy)phenoxy]piperidine hydrochloride is a piperidine-based building block characterized by a lipophilic "tail" (the benzyloxy-phenoxy ether system) and a polar "head" (the secondary amine, protonated as a hydrochloride salt).

This dual nature—lipophilic aromatic rings combined with a hydrophilic ionic salt—dictates its solubility profile. While the hydrochloride salt form is engineered to improve aqueous solubility compared to the free base, the significant hydrophobic surface area of the benzyloxy-phenoxy moiety requires specific handling to prevent precipitation in aqueous buffers.

Key Physicochemical Characteristics
PropertyDescriptionImplication for Handling
Chemical Structure Bis-aryl ether linked to piperidineHigh lipophilicity; prone to "crashing out" in high-salt buffers (PBS).[1]
Salt Form Hydrochloride (HCl)Hygroscopic. Must be stored in a desiccator. Improves water solubility.
Molecular Weight ~319.8 g/mol (Check CoA)varies slightly by hydration state; always verify specific lot MW.
Solubility (DMSO) High (>20 mM typically)Preferred solvent for primary stock solutions.
Solubility (Water) Moderate to LowSoluble as salt, but concentration-limited. Acidic pH helps stability.

Solvent Selection & Solubility Strategy

Selecting the correct solvent system is the critical control point. The "Default to Water" approach often fails for this compound class because the salt may dissolve initially but precipitate over time due to the Common Ion Effect in saline buffers or simple hydrophobic aggregation.

Decision Matrix: Solvent Choice
  • Primary Stock (Storage): DMSO (Dimethyl Sulfoxide) is the gold standard. It disrupts the crystal lattice effectively and prevents hydrolysis.

  • Secondary Stock (Working): Ethanol or Water (only if used immediately).

  • Assay Buffer: Dilute the DMSO stock into the buffer. Keep final DMSO concentration <1% (or <0.1% for sensitive cell lines).

Visualization: Solubility Logic Flow

SolubilityLogicStartStart: Solid HCl SaltCheckAppIntended Application?Start->CheckAppLongTermLong-term Storage(>1 week)CheckApp->LongTermStockpileImmediateImmediate Use(<24 hours)CheckApp->ImmediateAcute AssayDMSODissolve in anhydrous DMSO(Recommended 10-50 mM)LongTerm->DMSOImmediate->DMSOPreferredWaterDissolve in ddH2O(Risk of precipitation)Immediate->WaterIf conc < 1mMAliquotAliquot & Freeze (-20°C)DMSO->AliquotDiluteDilute into Assay BufferWater->DiluteAliquot->Dilute

Caption: Logical flow for selecting the appropriate solvent based on experimental timeline and stability requirements.

Protocol: Preparation of 10 mM Stock Solution (DMSO)

This protocol describes the preparation of a 10 mM master stock solution. This concentration is ideal because it allows for easy 1:1000 dilution to achieve 10 µM (a common screening concentration) while keeping the DMSO vehicle at 0.1%.

Materials Required[1][2][6][7][8][9][10][11]
  • 4-[4-(Benzyloxy)phenoxy]piperidine hydrochloride (Solid)[2]

  • Anhydrous DMSO (Grade: Cell Culture or HPLC, >99.9%)

  • Vortex mixer

  • Ultrasonic water bath (Sonicator)

  • Amber glass vials (borosilicate) with PTFE-lined caps

Step-by-Step Methodology
  • Verification of Mass and MW:

    • Consult the Certificate of Analysis (CoA) for the specific batch.[3]

    • Note the Molecular Weight (MW) .[4][1][5] Example calculation uses MW = 319.83 g/mol .

    • Note the Net Chemical Content (if purity is <95%, adjust mass accordingly).

  • Weighing:

    • Weigh approximately 3.2 mg of the solid into a tared amber glass vial.

    • Scientific Note: Do not attempt to weigh exactly 3.198 mg. Weigh the amount you can handle accurately (e.g., 3.4 mg), then adjust the solvent volume.

  • Volume Calculation (The "Reverse" Method):

    • Instead of adding a fixed volume of solvent, calculate the volume required to reach exactly 10 mM based on the actual mass weighed.

    • Formula:

      
      
      
    • Example: If you weighed 3.4 mg :

      
      
      
  • Solubilization:

    • Add the calculated volume of anhydrous DMSO.

    • Vortex vigorously for 30 seconds.

    • Sonicate for 5–10 minutes at room temperature. Critical Step: The benzyloxy tail can form micro-aggregates. Sonication ensures a true homogeneous solution.

    • Visual Check: Hold the vial up to a light source. The solution should be perfectly clear with no particulate matter.

  • Aliquoting and Storage:

    • Divide the master stock into small aliquots (e.g., 50–100 µL) in microcentrifuge tubes or glass vials.

    • Store at -20°C.

    • Stability:[4] Stable for >6 months if kept anhydrous and frozen. Avoid repeated freeze-thaw cycles (limit to max 3 cycles).

Protocol: Preparation of Aqueous Working Solutions

WARNING: Direct dissolution of this compound in Phosphate Buffered Saline (PBS) or cell culture media at high concentrations (>100 µM) may result in precipitation due to the "salting out" effect on the hydrophobic benzyloxy group.

The "Step-Down" Dilution Method

To safely transfer the compound from DMSO stock to aqueous buffer:

  • Prepare Intermediate Dilution (Optional but Recommended):

    • Dilute the 10 mM DMSO stock 1:10 with Ethanol or pure water to create a 1 mM secondary stock.

    • This reduces the "shock" of adding pure DMSO into a high-salt buffer.

  • Final Dilution into Assay Buffer:

    • Add the stock solution dropwise to the rapidly stirring assay buffer.

    • Target DMSO: Ensure final DMSO concentration is

      
       0.5% (v/v).
      
Workflow Diagram

DilutionWorkflowStock10 mM Stock(in DMSO)Step1Intermediate Dilution(1 mM in 10% DMSO/Water)Stock->Step11:10 DilutionFinalWorking Solution(10 µM in Media/Buffer)Step1->Final1:100 DilutionPrecipCheckQC: Check for PrecipitateFinal->PrecipCheck

Caption: Step-down dilution strategy to prevent compound precipitation in aqueous media.

Troubleshooting & Quality Control

Common Issues
  • Precipitation upon thawing: DMSO is hygroscopic. If moisture enters the vial, the compound may crash out at -20°C.

    • Fix: Warm the vial to 37°C and vortex. If it does not redissolve, the stock is compromised.

  • Cloudiness in Assay Buffer:

    • Cause: Concentration exceeds solubility limit (likely >100 µM) or rapid addition caused local high concentration.

    • Fix: Sonicate the working solution. If cloudiness persists, filter through a 0.22 µm PVDF filter (note: this may reduce actual drug concentration; verify by HPLC).

Validation (Self-Check)

For critical assays (e.g.,

  • Dilute stock 1:1000 in Methanol.

  • Analyze via UV-Vis spectrophotometry (scan 220–350 nm).

  • Compare absorbance peaks to known standards or literature values for the benzyloxy-phenoxy chromophore (

    
     typically ~270-280 nm).
    

References

  • Sigma-Aldrich. Product Specification: Piperidine Hydrochloride Derivatives. Accessed October 2023.[6] Link

  • PubChem. Compound Summary: Piperidine, 4-(4-phenoxyphenyl)-. National Library of Medicine. Link

  • MedChemExpress (MCE). Handling and Solubility Guidelines for Lipophilic HCl Salts.Link

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (

    
    ) and the concentration of inhibitor which causes 50 per cent inhibition (
    
    
    ) of an enzymatic reaction. Biochem Pharmacol. (Standard reference for stock precision importance). Link

Thin Layer Chromatography (TLC) visualization of piperidine intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Introduction: The "Invisible" Base Challenge

Piperidine scaffolds are ubiquitous in medicinal chemistry, serving as core pharmacophores in analgesics (e.g., fentanyl), antihistamines, and antipsychotics. However, their secondary amine structure (


) presents a distinct chromatographic challenge: silanol interaction .

Standard silica gel plates are slightly acidic (


). When basic piperidine intermediates are eluted, they form strong hydrogen bonds or ionic salts with surface silanol groups (

). This results in:
  • Comet Tailing: Streaked spots that obscure impurities.

  • Rf Suppression: Compounds "stick" to the baseline (

    
    ).
    
  • Visualization Failure: Non-conjugated piperidines are UV-inactive, rendering standard 254 nm detection useless.

This guide provides a field-proven protocol to overcome these physical limitations, ensuring sharp resolution and reliable detection.

Mechanistic Insight: The "Sacrificial Base" Strategy

To achieve high-resolution separation, the acidic sites on the silica must be neutralized. This is achieved by introducing a Sacrificial Base —typically Triethylamine (TEA) or Ammonium Hydroxide (


)—into the mobile phase.
Mechanism of Action

The sacrificial base competes with the piperidine analyte for binding sites on the silica. Because TEA is often added in vast molar excess relative to the analyte, it saturates the active silanol groups, effectively "shielding" the silica surface. This allows the piperidine analyte to partition based solely on polarity rather than acid-base affinity.

SilanolShielding Silica Acidic Silica Surface (Active Si-OH Sites) Piperidine Piperidine Analyte (Secondary Amine) Silica->Piperidine High Affinity Binding Separation Result: Sharp Elution (Partitioning Only) Silica->Separation Blocked by TEA Tailing Result: Tailing/Streaking (Strong Adsorption) Piperidine->Tailing Without Modifier Piperidine->Separation Free Movement TEA Triethylamine (TEA) (Sacrificial Base) TEA->Silica Saturates Active Sites

Figure 1: The "Sacrificial Base" mechanism preventing amine tailing on silica gel.

Mobile Phase Protocols

Standard Warning: Never use TEA with Potassium Permanganate (


) stains without rigorous drying, as residual TEA will turn the entire plate brown/yellow instantly.
System A: The "Workhorse" (DCM/MeOH)

Best for polar intermediates and final compounds.

  • Base Solvent: Dichloromethane (DCM)

  • Polar Modifier: Methanol (MeOH)

  • Additive: Triethylamine (TEA) or

    
     (25% aq.)
    

Recommended Ratio:

Polarity Need DCM (vol) MeOH (vol) TEA (vol) Notes
Low Polarity 95 4 1 Good for N-protected piperidines (e.g., Boc, Cbz).
Medium Polarity 90 9 1 Standard starting point for free amines.

| High Polarity | 80 | 18 | 2 | For highly polar salts or di-amines. |

System B: The "Non-Halogenated" (Hex/EtOAc)

Best for lipophilic intermediates or when avoiding chlorinated solvents.

  • Base Solvent: Hexanes (or Heptane)

  • Polar Modifier: Ethyl Acetate (EtOAc)

  • Additive: TEA (1% v/v constant)

Protocol: Pre-saturate the silica by running the plate in the eluent before spotting if tailing persists, though adding TEA to the bulk solvent is usually sufficient.

Visualization Protocols

Since the piperidine ring lacks conjugation, UV visualization (254 nm) often fails unless the molecule has an attached aromatic group. Chemical staining is required.[1]

Stain 1: Ninhydrin (The Gold Standard)

Ninhydrin reacts with free amines to form "Ruhemann’s Purple."[2][3] Crucially, it differentiates amines by color.

  • Primary Amines: Deep Blue/Purple.[3]

  • Secondary Amines (Piperidines): Yellow/Orange or Reddish-Brown.

  • Tertiary Amines: No reaction (or very faint).

Preparation:

  • Dissolve 1.5 g Ninhydrin in 100 mL n-Butanol.

  • Add 3.0 mL Acetic Acid (catalyst).

Procedure:

  • Dip the dried plate into the stain.[4]

  • Blot excess on a paper towel.[1][4]

  • Heat with a heat gun (approx. 110°C) until spots appear.

  • Validation: Piperidine spots will appear as distinct orange/yellow circles against a white background.

Stain 2: Dragendorff’s Reagent (The Specific Detector)

Highly specific for tertiary amines, quaternary salts, and alkaloids (including complex piperidines).

  • Appearance: Bright Orange spots on a white/yellow background.

  • Advantage: No heating required. Ideal for thermally unstable intermediates.

Preparation (Munier modification):

  • Solution A: 1.7 g Bismuth Subnitrate + 20 g Tartaric Acid in 80 mL water.

  • Solution B: 16 g Potassium Iodide in 40 mL water.

  • Working Solution: Mix 5 mL A + 5 mL B + 20 mL Acetic Acid + 70 mL Water.

Stain 3: Iodine Chamber (The Universal Check)

Useful for rapid, reversible detection of all organics.

  • Procedure: Place dried plate in a jar containing solid Iodine crystals and silica gel.

  • Result: Brown spots appear within 1-2 minutes.

  • Note: The stain fades quickly; mark spots with a pencil immediately.

Experimental Workflow & Decision Tree

This workflow ensures no false negatives (missing compounds) or false positives (solvent artifacts).

Workflow Start Crude Piperidine Sample Elution Elute: DCM/MeOH + 1% TEA Start->Elution Dry CRITICAL: Dry Plate (Remove TEA/Solvent) Elution->Dry Heat Gun/Air UV UV Check (254 nm) (Mark Conjugated Spots) Dry->UV Decision Select Stain Strategy UV->Decision Ninhydrin Ninhydrin Stain (Heat Required) Decision->Ninhydrin Free NH Group Dragendorff Dragendorff Stain (No Heat) Decision->Dragendorff N-Substituted/Salt Result1 Yellow/Orange Spot (Secondary Amine) Ninhydrin->Result1 Result2 Orange Precipitate (Tertiary/Quaternary) Dragendorff->Result2

Figure 2: Step-by-step visualization decision matrix.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Entire plate turns pink/brown upon heating Residual TEA reacting with Ninhydrin or KMnO4.Dry the plate longer (hair dryer/heat gun) or use a vacuum oven to remove TEA before staining.
Spots are "Crescent" shaped Overloading of the sample.Dilute the sample (1 mg/mL is ideal). Apply smaller spot volume (< 2 µL).
Rf varies between runs Mobile phase evaporation (composition change).Use a fresh mobile phase. Ensure the TLC chamber is saturated with vapor (use filter paper liner).[5]
No spots visible (Ninhydrin) Amine is protected (e.g., N-Boc) or tertiary.Use Dragendorff’s reagent or Iodine. If N-Boc, expose plate to HCl fumes first to deprotect, then Ninhydrin.

References

  • Fujifilm Wako Chemicals. (2021). Differences between silica gel plate and amino silica gel plate used in thin-layer chromatography (TLC).Link

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC) - Interactions Between the Compound and the Adsorbent.[6]Link

  • Phenomenex. (2020). Tip on Peak Tailing of Basic Analytes.Link

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates.Link

  • BenchChem. (2025). An In-depth Technical Guide to Ninhydrin's Reactivity with Ammonia and Other Amines.[2]Link

  • Merck Millipore. (n.d.). TLC Tips & Tricks: Choice of Solvent System.Link

Sources

Troubleshooting & Optimization

Improving synthesis yield of 4-[4-(Benzyloxy)phenoxy]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 4-[4-(Benzyloxy)phenoxy]piperidine hydrochloride hinges on the successful formation of the aryl-alkyl ether bond between a 4-hydroxypiperidine scaffold and 4-(benzyloxy)phenol (hydroquinone monobenzyl ether). Users frequently report low yields due to three critical failure modes:

  • Elimination Competition: Formation of the 1,2,3,6-tetrahydropyridine impurity during nucleophilic substitution.

  • Mitsunobu Complications: Stoichiometric byproducts (triphenylphosphine oxide) complicating purification.

  • Salt Hygroscopicity: Difficulty in isolating a free-flowing crystalline solid during the final HCl salt formation.

This guide provides a causal analysis of these issues and actionable protocols to maximize yield and purity.

Module 1: Strategic Route Selection

Q: I am currently using a nucleophilic displacement (SN2) strategy. Should I switch to the Mitsunobu reaction?

A: It depends on your scale and purification capabilities. The choice involves a trade-off between reaction atom economy and purification complexity .

FeatureRoute A: Nucleophilic Displacement (SN2) Route B: Mitsunobu Coupling
Mechanism Displacement of N-Boc-4-mesyloxypiperidine by 4-benzyloxyphenoxide.Dehydrative coupling of N-Boc-4-hydroxypiperidine and 4-benzyloxyphenol.
Key Reagents Cs₂CO₃ or K₂CO₃, DMF/DMSO, 80°C.PPh₃, DIAD/DEAD, THF, 0°C to RT.
Primary Impurity Elimination Product: N-Boc-1,2,3,6-tetrahydropyridine (Alkene).Byproducts: Triphenylphosphine oxide (TPPO), Hydrazide.
Scalability High. Better for >10g scales if elimination is controlled.Moderate. TPPO removal becomes burdensome at scale.
Recommendation Use for Scale-up (>10g) . Requires strict temperature/base control.Use for Discovery (<5g) . Highest conversion reliability.
Visualizing the Synthetic Pathways

SynthesisPathways cluster_Mitsunobu Route A: Mitsunobu (High Fidelity) cluster_SN2 Route B: Displacement (Scalable) Start Target: 4-[4-(Benzyloxy)phenoxy] piperidine HCl Phenol 4-(Benzyloxy)phenol Mitsunobu_Rxn PPh3, DIAD, THF 0°C -> RT Phenol->Mitsunobu_Rxn SN2_Rxn Cs2CO3, DMF 60-80°C Phenol->SN2_Rxn Alcohol N-Boc-4-hydroxypiperidine Alcohol->Mitsunobu_Rxn Intermediate N-Boc-4-[4-(benzyloxy)phenoxy]piperidine Mitsunobu_Rxn->Intermediate High Conv. Mesylate N-Boc-4-mesyloxypiperidine Mesylate->SN2_Rxn Elimination Impurity: Tetrahydropyridine (Elimination) SN2_Rxn->Elimination E2 (Side Rxn) SN2_Rxn->Intermediate S_N2 Deprotection 4M HCl in Dioxane Intermediate->Deprotection Deprotection->Start

Figure 1: Comparison of the two primary synthetic routes. Route A (Mitsunobu) avoids elimination but generates stoichiometric waste.[1] Route B (Displacement) is atom-economical but risks E2 elimination.

Module 2: Critical Reaction Optimization

Q: My SN2 displacement yield is stuck at 40-50% due to alkene formation. How do I suppress the elimination side reaction?

A: The elimination (E2) of the mesylate is driven by high basicity and high temperature. To shift the pathway toward substitution (SN2):

  • Switch Bases: Replace K₂CO₃ with Cs₂CO₃ (Cesium Carbonate) . The "cesium effect" enhances the nucleophilicity of the phenoxide ion due to weaker ion pairing, allowing the reaction to proceed at lower temperatures [1].

  • Solvent Choice: Use DMF or DMSO . These polar aprotic solvents stabilize the transition state for SN2. Avoid protic solvents.

  • Temperature Control: Do not exceed 80°C. Ideally, run at 60-65°C for a longer duration (12-18h). Higher temperatures exponentially favor elimination (E2) over substitution.

  • Concentration: Run the reaction at high concentration (0.5 M - 1.0 M). SN2 is second-order (rate depends on both concentrations), while intramolecular-like E2 mechanisms or solvent-assisted elimination may not benefit as much from concentration.

Q: For the Mitsunobu route, I am struggling to remove Triphenylphosphine Oxide (TPPO). What is the most efficient workup?

A: TPPO removal is the bottleneck of the Mitsunobu reaction. Do not rely solely on column chromatography. Use this precipitation protocol before chromatography:

  • Concentrate the reaction mixture to a thick oil.

  • Triturate the residue with a mixture of Hexanes:Ethyl Acetate (9:1) or Methyl tert-butyl ether (MTBE) .

  • Filter the white solid (TPPO). The product (N-Boc intermediate) is soluble in the filtrate.

  • Wash the filtrate with 1M NaOH to remove unreacted phenol.

  • Purify the filtrate via flash chromatography (Silica, Hexanes/EtOAc).

Module 3: Deprotection & Salt Formation

Q: The final hydrochloride salt is turning into a sticky gum/oil instead of a solid. How do I fix this?

A: This is a common issue caused by excess water or residual solvent trapped in the crystal lattice. The 4-[4-(benzyloxy)phenoxy]piperidine HCl salt is lipophilic and can solvate easily.

Protocol for Crystalline Salt Formation:

  • Free Base Isolation: After deprotection (e.g., using TFA or HCl/Dioxane), neutralize with NaHCO₃ and extract the free base into EtOAc. Dry thoroughly over Na₂SO₄.

  • Anhydrous Acidification: Dissolve the free base in anhydrous Diethyl Ether or EtOAc (dry).

  • Precipitation: Add 2M HCl in Diethyl Ether dropwise at 0°C. Do not use aqueous HCl.

  • Trituration: If an oil forms, decant the supernatant, add fresh anhydrous ether, and scratch the flask walls with a glass rod. Sonicate for 5 minutes to induce nucleation.

  • Recrystallization: If a solid is still elusive, recrystallize from Isopropanol/Diethyl Ether (dissolve in min. hot IPA, add Ether until turbid, cool).

Module 4: Troubleshooting Matrix

ObservationRoot CauseCorrective Action
Impurity at RRT ~0.9 (LCMS M-H) Elimination Product. 1,2,3,6-tetrahydropyridine derivative formed via E2 mechanism.Lower reaction temp to <65°C. Switch to Mitsunobu if persistent.
Low Conversion in Mitsunobu pKa Mismatch. The phenol is not acidic enough or the betaine intermediate is degrading.Add reagents in order: Phenol + Alcohol + PPh3

Cool to 0°C

Add DIAD slowly. Ensure anhydrous THF.
Product is Yellow/Orange Azodicarboxylate Residue. Excess DIAD/DEAD or its hydrazine byproduct.Wash organic layer with sat. NH₄Cl. Use polymer-bound reagents for cleaner profiles [2].
Incomplete Deprotection Steric Bulk. The benzyloxy group may affect solubility in the deprotection solvent.Use 4M HCl in Dioxane (anhydrous) instead of TFA. Stir for 2h at RT.

References

  • ChemRxiv. "Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists." ChemRxiv Preprints, 2019 .

  • BenchChem. "Application Notes and Protocols for the Mitsunobu Reaction with N-Boc-4-hydroxypiperidine." BenchChem Technical Support, 2025 .[2]

  • National Institutes of Health (NIH). "Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors." PubMed, 2018 .[3]

  • Sigma-Aldrich. "Application Note – Mitsunobu Reaction Guide." MilliporeSigma Technical Library.

Disclaimer: This guide is intended for qualified research personnel. Always review Safety Data Sheets (SDS) for 4-(benzyloxy)phenol, DIAD, and piperidine derivatives before handling.

Sources

Technical Guide: Purification of 4-[4-(Benzyloxy)phenoxy]piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the purification and impurity management for 4-[4-(Benzyloxy)phenoxy]piperidine hydrochloride . It is designed for researchers synthesizing this compound, likely via nucleophilic aromatic substitution or Mitsunobu coupling, where specific byproducts (phosphines, phenols, and inorganic salts) are persistent challenges.

Compound Classification: 4-Aryloxypiperidine Derivative Primary Application: Pharmaceutical Intermediate (Antifungals, Neuroactive agents) Critical Quality Attribute: Removal of neutral organic impurities (TPPO) and phenolic precursors.

Purification Logic & Workflow

The purification strategy relies on the amphiphilic basicity of the piperidine moiety. Unlike neutral impurities (Triphenylphosphine oxide, unreacted benzyl ethers), the target compound can be reversibly switched between an organic-soluble free base and a water-soluble hydrochloride salt. This "Acid-Base Swing" is the most robust method to isolate the product from reaction byproducts.

Purification Workflow Diagram

PurificationWorkflow Crude Crude Reaction Mixture (Target + TPPO + Phenols) FreeBase 1. Dissolve in EtOAc 2. Wash with 1N NaOH Crude->FreeBase Solubilization AcidExtract Acid Extraction (Partition w/ 1N HCl) FreeBase->AcidExtract Transfer OrgWaste Organic Layer (Contains TPPO, Phenols, Neutral Impurities) AcidExtract->OrgWaste Remove Impurities AqLayer Aqueous Acid Layer (Contains Target Amine Salt) AcidExtract->AqLayer Target Protonation Basify Basification (Adjust to pH > 12 w/ NaOH) AqLayer->Basify Deprotonation Extract Extraction (Extract into DCM or EtOAc) Basify->Extract Phase Transfer SaltForm Salt Formation (Treat w/ HCl in Dioxane/Ether) Extract->SaltForm Anhydrous HCl Recryst Recrystallization (EtOH / Et2O) SaltForm->Recryst Purification Final Pure 4-[4-(Benzyloxy)phenoxy] piperidine HCl Recryst->Final Isolation

Caption: Logical flow for separating the basic piperidine target from neutral/acidic synthetic byproducts via pH-dependent phase switching.

Troubleshooting Guide (Q&A)

Category A: Visual & Physical Appearance

Q1: My product isolated as a sticky yellow gum instead of a white solid. What happened?

  • Cause: This is typically due to phenolic oxidation or solvent inclusion . If the starting material 4-(benzyloxy)phenol remains, it oxidizes to quinones, causing yellow/brown discoloration. Stickiness often indicates the presence of Triphenylphosphine Oxide (TPPO) or residual DMF.

  • Solution:

    • Do not attempt to recrystallize immediately; the impurities will oil out.

    • Perform the Acid-Base Extraction (see Protocol below). The phenolic impurities will remain in the initial organic wash (when treated with NaOH), and TPPO will remain in the organic phase during the acid extraction step.

    • Once isolated as a solid HCl salt, trituruate with anhydrous diethyl ether to remove surface stickiness.

Q2: The melting point is broad and lower than expected (>200°C).

  • Cause: Incomplete salt formation or mixed salts. If you used aqueous HCl, you might have a hydrate. If you used excess acid without washing, you may have trapped HCl gas.

  • Solution:

    • Drying: Dry the salt in a vacuum oven at 50°C over

      
       for 12 hours.
      
    • Resalting: If the issue persists, convert back to the free base, dry the organic layer thoroughly with

      
      , and re-precipitate using anhydrous HCl in dioxane  or ether.
      
Category B: Impurity Removal (NMR/HPLC)

Q3: I see aromatic multiplets in the 7.5–7.7 ppm region (H-NMR) that don't match the benzyl group.

  • Cause: This is the signature of Triphenylphosphine Oxide (TPPO) , a byproduct of Mitsunobu reactions.[1][2] It is notoriously difficult to remove via standard chromatography.

  • Solution:

    • Method 1 (Preferred): Use the Acid-Base extraction. TPPO is neutral and will not move into the aqueous acid layer.

    • Method 2 (Precipitation): Dissolve the crude mixture in minimal Ethanol and add

      
       (2 equiv). Stir for 2 hours. TPPO forms a solid complex with Zinc (
      
      
      
      ) which can be filtered off [1].

Q4: There is a persistent impurity at RRT ~0.9 (HPLC) or a small singlet near 3.8 ppm (NMR).

  • Cause: This may be the N-Boc protected intermediate if the deprotection step was incomplete.

  • Solution:

    • Re-subject the material to 4M HCl in Dioxane for 1 hour at room temperature.

    • Caution: Avoid heating above 40°C during this step, as strong acid + heat can cleave the benzyl ether bond (

      
      ), leading to the degradation product 4-(piperidin-4-yloxy)phenol.
      

Experimental Protocols

Protocol 1: The "Acid-Base Swing" (Primary Purification)

Use this for crude mixtures containing TPPO, phenols, or azo-dicarboxylates.

  • Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Basic Wash (Phenol Removal): Wash the organic phase twice with 1N NaOH.

    • Mechanism:[3] Deprotonates unreacted 4-(benzyloxy)phenol (

      
      ), moving it to the aqueous waste.
      
  • Acid Extraction (Amine Isolation): Extract the organic phase three times with 1N HCl.

    • Mechanism:[3] Protonates the piperidine nitrogen. The target moves to the aqueous phase. Neutral impurities (TPPO, Boc-protected species) stay in the EtOAc.

  • Recovery: Combine the acidic aqueous layers. Wash once with fresh EtOAc to remove entrained organics.

  • Basification: Cool the aqueous solution to 0°C. Slowly add 4N NaOH until pH > 12. The solution will become cloudy as the free base precipitates/oils out.

  • Extraction: Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3x).

  • Salt Formation: Dry the DCM layer (

    
    ), filter, and add 2M HCl in Diethyl Ether dropwise until precipitation ceases. Filter the white solid.
    
Protocol 2: Recrystallization of the HCl Salt

Use this for final polishing of the white solid.

  • Solvent System: Ethanol (Solvent) / Diethyl Ether (Anti-solvent).

  • Procedure:

    • Dissolve the salt in the minimum amount of boiling Ethanol.

    • If colored, add activated charcoal, boil for 5 mins, and filter hot through Celite.

    • Allow to cool to room temperature.

    • Add Diethyl Ether dropwise until a faint turbidity persists.

    • Cool at 4°C overnight. Filter and wash crystals with cold Ether.

Data Summary: Impurity Profile

Impurity TypeLikely SourceDetection (H-NMR)Removal Strategy
TPPO Mitsunobu ReagentMultiplets @ 7.5–7.7 ppmAcid/Base Extraction or ZnCl2 precipitation [1]
4-(Benzyloxy)phenol Starting MaterialDoublets @ 6.8–7.0 ppmWash with 1N NaOH (forms phenoxide)
Reduced DIAD/DEAD Mitsunobu ReagentBroad singlets (NH) or alkyl peaksAcid/Base Extraction (remains in organic)
Debenzylated Analog Acid HydrolysisLoss of Benzyl peaks (5.0 ppm, 7.3-7.4 ppm)Control temp during HCl salt formation (<30°C)
Inorganic Salts Quench/WorkupAsh test (non-combustible)Free-basing into DCM (salts insoluble in DCM)

References

  • Batesky, D. C., et al. (2017).[4] "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." Journal of Organic Chemistry, 82(19), 9931–9936. Link

  • Byrne, P. A., et al. (2012).[4] "A Convenient and Mild Chromatography-Free Method for the Purification of the Products of Wittig and Appel Reactions."[4] Organic & Biomolecular Chemistry, 10, 3531-3537.[4] Link

  • Sigma-Aldrich. "Product Specification: 4-(4-Benzylphenoxy)piperidine hydrochloride." Link (Used for general solubility/handling data).

Sources

Minimizing degradation of 4-[4-(Benzyloxy)phenoxy]piperidine hydrochloride during storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-[4-(Benzyloxy)phenoxy]piperidine Hydrochloride Stability Guide

Executive Summary

Compound: 4-[4-(Benzyloxy)phenoxy]piperidine hydrochloride CAS: 1185303-07-4 (and related analogs) Class: Aryl benzyl ether / Piperidine salt Primary Degradation Risks: Benzylic oxidation, Acid-catalyzed ether hydrolysis, Photolysis.[1]

This guide provides an evidence-based framework for the storage and handling of 4-[4-(Benzyloxy)phenoxy]piperidine hydrochloride. Unlike generic storage advice, this protocol is grounded in the specific chemical reactivity of the benzyl ether linkage and the piperidine salt .

Part 1: Critical Storage Parameters (The "Why" and "How")

The stability of this compound hinges on protecting the benzylic carbon-oxygen bond . While the piperidine ring is stabilized as a hydrochloride salt, the benzyl ether moiety is susceptible to two primary degradation vectors: Oxidative Cleavage and Acidic Hydrolysis .

Q: What are the specific threats to this molecule?
ThreatMechanismConsequence
Oxygen Radical autoxidation at the benzylic position (Ph-CH₂-O-).Formation of benzaldehyde and 4-(piperidin-4-yloxy)phenol.
Light UV-induced homolysis of the benzyl ether bond.Rapid discoloration (yellowing) and fragmentation.
Moisture Hygroscopic uptake by the HCl salt.Hydrolysis (if acidic micro-environment forms) and physical clumping.
Acid Protonation of the ether oxygen.Cleavage of the benzyl group (De-benzylation).
Q: What is the absolute optimal storage condition?

Recommendation: Store at -20°C in a desiccated, amber glass vial under an inert atmosphere (Argon or Nitrogen) .

  • Why -20°C? Low temperature kinetically inhibits the autoxidation rate of the ether linkage [1].

  • Why Amber Glass? The benzyloxy group absorbs UV light, leading to radical formation. Amber glass blocks <400nm radiation [2].

  • Why Inert Gas? Removing oxygen prevents the formation of benzylic hydroperoxides, the precursors to oxidative cleavage [3].

Part 2: Troubleshooting & Diagnostics

Q: My powder has turned from white to off-white/yellow. Is it still usable?

Diagnosis: Oxidative Degradation. The yellow color typically indicates the formation of benzaldehyde or conjugated quinone-like impurities resulting from the cleavage of the benzyl ether.

  • Action: Perform an HPLC check (see Part 4). If purity is >95%, recrystallize from ethanol/ether.[2] If <90%, discard, as benzaldehyde derivatives can react with the piperidine amine if the salt dissociates.

Q: The compound has clumped into a hard solid. What happened?

Diagnosis: Hygroscopic Failure. As a hydrochloride salt, the compound attracts atmospheric moisture.

  • Risk: While the salt itself is stable in neutral water, moisture can create localized acidic domains on the crystal surface, accelerating ether hydrolysis over months.

  • Action: Dissolve in dry methanol. If the solution is clear, the compound is likely chemically intact but physically degraded. Re-precipitate with diethyl ether to restore the powder form.

Q: Can I store this compound in solution (e.g., DMSO or Water)?

Guidance:

  • DMSO: Avoid long-term storage. DMSO is an oxidant and can accelerate benzylic oxidation. Use fresh.

  • Water: Stable for 24-48 hours at 4°C if pH is neutral (6-7).

  • Acidic Buffers: Strictly Avoid. pH < 4 will catalyze the cleavage of the benzyl ether, releasing the free phenol [4].

Part 3: Handling & Workflow Protocols

Workflow: Safe Aliquoting & Repackaging

Do not open the primary vial in a humid lab environment.

  • Equilibrate: Allow the vial to warm to room temperature before opening to prevent water condensation on the cold solid.

  • Environment: Operate inside a fume hood or glove box flushed with nitrogen.

  • Solvent Choice: If making a stock solution, use anhydrous DMF or Methanol . Avoid ethers (THF) which can form peroxides that attack the compound.

  • Resealing: Purge the headspace with Argon before closing. Parafilm is insufficient; use a cap with a Teflon liner.

Visualizing the Stability Logic

StabilityLogic Compound 4-[4-(Benzyloxy)phenoxy] piperidine HCl Threat_Ox Threat: Oxygen/Air Compound->Threat_Ox Threat_Light Threat: UV Light Compound->Threat_Light Threat_Acid Threat: Acid (pH < 4) Compound->Threat_Acid Mech_Ox Mechanism: Benzylic Radical Formation Threat_Ox->Mech_Ox Mech_Light Mechanism: Ether Bond Homolysis Threat_Light->Mech_Light Mech_Acid Mechanism: Ether Hydrolysis Threat_Acid->Mech_Acid Product_Deg Degradants: Benzaldehyde + Phenol derivative Mech_Ox->Product_Deg Solution_Store Solution: Store under Argon @ -20°C Mech_Ox->Solution_Store Prevents Mech_Light->Product_Deg Solution_Container Solution: Amber Vial Mech_Light->Solution_Container Blocks Mech_Acid->Product_Deg Solution_Buffer Solution: Avoid Acidic Buffers Mech_Acid->Solution_Buffer Avoids

Caption: Causal map linking environmental threats to specific degradation mechanisms and the required preventative storage actions.

Part 4: Analytical Verification (QC)

Before using stored material for critical assays (e.g., IC50 determination), validate purity using this specific HPLC method designed to separate the parent from its benzyl cleavage products.

Method: Reverse-Phase HPLC (Stability Indicating)

ParameterSetting
Column C18 (e.g., Agilent Zorbax or Waters BEH), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% TFA (Trifluoroacetic acid)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aryl absorption)
Expected Retention Parent: ~8-10 min
Impurity Markers Phenol derivative: ~4-5 min (More polar) Benzaldehyde: ~6-7 min

Note: The use of TFA ensures the piperidine nitrogen is protonated, improving peak shape. If using LC-MS, switch TFA to Formic Acid (0.1%) to avoid ion suppression [5].

References

  • BenchChem. (2025).[3] A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions. Retrieved from

  • MDPI. (2025). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers. Molecules. Retrieved from

  • Organic Chemistry Portal. (2024). Benzyl Ethers: Stability and Protection Groups. Retrieved from

  • ResearchGate. (2019). Selective cleavage of C–O bond in benzyl phenyl ether. Fuel Processing Technology. Retrieved from

  • Benchchem. (2025).[3] 4-(4-Benzylphenoxy)piperidine hydrochloride Product Data. Retrieved from

Sources

Overcoming hygroscopic challenges in piperidine hydrochloride salts

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Piperidine Hydrochloride Salts Subject: Overcoming Hygroscopicity & Deliquescence in Experimental Workflows Ticket ID: PIP-HCL-STAB-001 Status: Open for Resolution

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because your Piperidine Hydrochloride (HCl) salt has transitioned from a free-flowing powder into a sticky gum or a liquid solution (deliquescence). This is a pervasive challenge in drug development. Piperidine HCl salts are notoriously hygroscopic due to the high aqueous solubility of the chloride counter-ion and the high hydration energy of the protonated amine.

This guide provides immediate rescue protocols for compromised samples, preventative handling strategies, and long-term engineering solutions to eliminate hygroscopicity from your pipeline.

Module 1: Immediate Troubleshooting (The "Rescue" Protocol)

Issue: Your Piperidine HCl salt has absorbed moisture and is currently a wet solid or viscous oil. You need to restore it to a dry, weighable powder without degrading the compound.

Standard Vacuum Drying is often insufficient because the water is bound tightly within the crystal lattice or the material has formed a "skin" that traps moisture. We recommend Azeotropic Distillation .

Protocol: Azeotropic Drying of Deliquescent Amine Salts
  • Objective: Remove bound water using a ternary or binary azeotrope.

  • Prerequisites: Rotary evaporator, vacuum pump, anhydrous ethanol, toluene.

StepActionTechnical Rationale
1 Dissolution Dissolve the wet salt completely in a minimum volume of anhydrous ethanol . If the salt is already liquid, add ethanol directly to form a homogeneous solution. This breaks the static water-salt interactions.
2 Azeotrope Setup Add Toluene to the solution. A typical ratio is 3:1 Toluene:Ethanol .
3 Evaporation Rotovap at 40-50°C under reduced pressure. The Ethanol/Water/Toluene azeotrope boils at a lower temperature than water alone, carrying moisture out of the system.
4 Repeat You will likely see a gum form initially. Re-dissolve in fresh Ethanol/Toluene and evaporate again. Repeat 2-3 times until a white, crystalline solid begins to crash out.
5 Final Dry Once a solid powder is obtained, place in a vacuum oven at 40°C with a P₂O₅ (Phosphorus Pentoxide) trap for 12-24 hours.

⚠️ Critical Warning: Do not overheat (>60°C) during the gum phase. Piperidine salts can undergo disproportionation (loss of HCl gas), reverting partially to the free base, which is a liquid and will ruin your stoichiometry [1].

Module 2: Diagnostic & Characterization

Question: How do I know the Critical Relative Humidity (CRH) of my specific salt form?

You cannot rely on visual inspection alone. You must define the Critical Relative Humidity (CRH) —the specific RH threshold where your salt spontaneously dissolves.

Workflow: Dynamic Vapor Sorption (DVS) Analysis

The following diagram outlines how to interpret DVS data to make "Go/No-Go" decisions for your formulation.

DVS_Workflow Start Start: DVS Analysis Step1 Cycle 1: Sorption (0% → 90% RH) Start->Step1 Decision1 Mass Gain > 2%? Step1->Decision1 Stable Non-Hygroscopic (Safe for open handling) Decision1->Stable No Step2 Identify Inflection Point (Exponential Mass Gain) Decision1->Step2 Yes Result_CRH Determine CRH (e.g., 60% RH) Step2->Result_CRH Action_Desiccant Protocol A: Handle < 40% RH Result_CRH->Action_Desiccant If CRH > 50% Action_Glovebox Protocol B: Glovebox Required Result_CRH->Action_Glovebox If CRH < 30%

Figure 1: Decision logic for classifying salt stability based on Dynamic Vapor Sorption (DVS) data.

Data Interpretation:

  • Slightly Hygroscopic: < 2% mass gain at 80% RH.

  • Deliquescent: Exponential mass gain leading to liquefaction (often > 20% mass gain). Piperidine HCl often falls here if RH > 60% [2].

Module 3: Prevention & Handling Protocols

Issue: Weighing errors due to moisture uptake during transfer.

When a salt is deliquescent, the mass on the balance increases while you are watching it. This introduces significant stoichiometry errors (up to 5-10%).

Protocol: The "Difference Weighing" Technique

Do not weigh hygroscopic salts directly onto a spatula or open boat.

  • Dry Container: Tare a capped vial containing the bulk salt.

  • Transfer: Quickly remove the cap, pour an estimated amount into your reaction vessel, and immediately recap the bulk vial.

  • Calculate: Weigh the bulk vial again. The loss in mass is the exact amount transferred.

    • Why? This method isolates the bulk salt from humidity and ensures the "weight" recorded is the dry salt, not the salt + atmospheric water.

Storage Matrix
EnvironmentSuitabilityNotes
Open Benchtop CRITICAL FAIL Will deliquesce in minutes at >60% RH.
Desiccator (Silica) ⚠️ RISKY Silica gel equilibrates to ~10-20% RH. Good for short term, but opening the desiccator introduces moisture.
Desiccator (P₂O₅) RECOMMENDED Chemically binds water. Maintains ~0% RH.
Glove Box (N₂/Ar) IDEAL Required for dispensing <10 mg quantities accurately.

Module 4: Advanced Engineering (Salt Selection)

Issue: The HCl salt is operationally unviable for your final formulation. Solution: Switch the counter-ion.

HCl salts are popular due to ease of synthesis, but chloride is a small, high-charge-density anion that supports strong hydrogen bonding with water. Switching to a large, hydrophobic organic anion can block moisture access to the crystal lattice [3].

Recommended Alternative Counter-ions for Piperidine

If you have freedom to operate (early-phase R&D), screen these anions:

  • Fumarate / Succinate: Dicarboxylic acids often form "molecular fences" in the crystal lattice, shielding the protonated amine from water.

  • Tosylate / Besylate: Large hydrophobic aromatic rings repel water.

  • Pamoate: Extreme hydrophobicity; often used to make salts insoluble in water (and therefore non-hygroscopic).

Salt_Selection Input Piperidine Base Choice Desired Solubility? Input->Choice HighSol High Water Sol. Choice->HighSol IV / Immediate Release LowSol Low Water Sol. Choice->LowSol Depot / Solid Oral HCl HCl Salt (High Hygroscopicity) HighSol->HCl Default Tartrate Tartrate (Moderate Hygroscopicity) HighSol->Tartrate Alternative Fumarate Fumarate (Stable Crystal) LowSol->Fumarate Best Balance Pamoate Pamoate (Hydrophobic/Stable) LowSol->Pamoate Max Stability

Figure 2: Counter-ion selection strategy to mitigate hygroscopicity while maintaining solubility profiles.

Frequently Asked Questions (FAQs)

Q: Can I dry Piperidine HCl in an oven at 100°C? A: Proceed with caution. While the melting point is high (~245°C), wet amine salts can undergo hydrolysis or disproportionation (loss of HCl) at elevated temperatures. Vacuum drying at lower temperatures (40-50°C) is safer and more effective for removing deep-lattice water [4].

Q: Why does my salt turn into a liquid even in a closed vial? A: The vial seal may be compromised, or the headspace air contained enough moisture to initiate deliquescence. Once the process starts, it is autocatalytic—the saturated solution on the surface absorbs water faster than the dry solid.

Q: Is the "wet" salt chemically degraded? A: Usually, no. It is likely just a hydrate or solution. However, check for hydrolysis impurities using HPLC if the compound has been wet for >24 hours, especially if sensitive functional groups are present on the piperidine ring [5].

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Discusses disproportionation risks in amine hydrochlorides).

  • Surface Measurement Systems. (n.d.). DVS Analysis of Pharmaceutical Salts. (Explains the mechanics of deliquescence and DVS interpretation).

  • Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in salt selection. Journal of Pharmaceutical Sciences, 94(5), 929-939. (Review of counter-ion selection for stability).

  • Brittain, H. G. (2009). Polymorphism in Pharmaceutical Solids. Informa Healthcare.[2][3] (Covers drying and solid-state stability).

  • Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217. (Classic text on salt properties and hygroscopicity).

Sources

Technical Support Center: Optimizing pH Conditions for Extraction of Phenoxy-Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: pH Optimization for Extraction of Phenoxy-Piperidine Derivatives Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals

Core Technical Overview: The "pH Switch" Mechanism

Welcome to the technical support center. As an Application Scientist, I often see protocols fail not because of the column or solvent, but because the ionization state of the target molecule was ignored.

Phenoxy-piperidine derivatives (e.g., paroxetine-like scaffolds, specific antihistamines, or novel CNS ligands) share a defining chemical architecture:

  • A Basic Center: The piperidine nitrogen (typically pKa 8.5 – 10.5).

  • A Lipophilic Tail: The phenoxy-aryl group.

The Golden Rule: Extraction efficiency is a function of charge state control.

  • To extract into an organic solvent (LLE): The molecule must be Neutral . (pH > pKa + 2).

  • To retain on a Cation Exchange sorbent (SPE): The molecule must be Positively Charged . (pH < pKa - 2).[1]

Failure to respect these boundaries results in "ghost" peaks, low recovery, and variable quantification.

Troubleshooting Guide (Q&A)

This section addresses the most frequent tickets we receive regarding basic drug extraction.

Issue 1: Low Recovery in Liquid-Liquid Extraction (LLE)

Q: I am extracting a phenoxy-piperidine derivative from plasma using Dichloromethane (DCM) at neutral pH (7.4), but my recovery is < 40%. Why?

A: At pH 7.4, a piperidine derivative (assume pKa ≈ 9.5) is predominantly ionized (protonated,


).
  • The Science: According to the Henderson-Hasselbalch equation, at pH 7.4 (2 units below pKa), ~99% of your molecule is positively charged. Charged species are highly water-soluble and will not partition into the organic layer (DCM).

  • The Fix: You must shift the equilibrium to the free base (

    
    ). Adjust the sample pH to > 11.5  (pKa + 2) using 0.1 M NaOH or a high-pH carbonate buffer.
    
  • Verification: Check the aqueous phase pH after buffer addition but before solvent addition to ensure the matrix hasn't neutralized your base.

Issue 2: Breakthrough on Mixed-Mode Cation Exchange (MCX) SPE

Q: I am using a Mixed-Mode Strong Cation Exchange (MCX) cartridge. I load my sample at pH 8, but I see my analyte in the flow-through.

A: You are loading too close to the pKa.

  • The Science: MCX retention relies on an ionic bond between the negatively charged sulfonate groups on the sorbent and the positively charged nitrogen on your piperidine. At pH 8, a significant fraction of your analyte may be neutral (especially if the pKa is lower than expected, e.g., ~8.5 due to substituents). Neutral molecules will not bind to the ion-exchange sites and may breakthrough if the reverse-phase retention isn't strong enough.

  • The Fix: Acidify your sample to pH 3.0 – 4.0 (e.g., with 2% Formic Acid or Phosphoric Acid) before loading. This ensures 100% protonation (

    
    ) and maximum retention.
    
Issue 3: Low Elution Efficiency from MCX Cartridges

Q: My compound is retained well (no breakthrough), but it won't come off during the elution step with Methanol.

A: Pure methanol cannot break the ionic bond.

  • The Science: You have successfully "locked" the molecule onto the sorbent via electrostatic attraction. To "unlock" it, you must neutralize the piperidine nitrogen.

  • The Fix: Use a basic organic elution solvent.[1] The standard is 5% Ammonium Hydroxide (NH₄OH) in Methanol . The high pH (apparent pH > 11) deprotonates the piperidine, breaking the ionic interaction, while the methanol disrupts the hydrophobic interactions.

Issue 4: Emulsion Formation in LLE

Q: When I adjust the plasma to pH 12 for LLE, a thick emulsion forms that won't separate.

A: Extreme pH changes can precipitate plasma proteins and saponify lipids, acting as surfactants.

  • The Fix:

    • Salt Effect: Add NaCl (brine) to the aqueous phase before shaking. This increases ionic strength and drives phase separation.

    • Solvent Swap: If using DCM, try a mixture of Hexane:Ethyl Acetate (90:10) or MTBE . These are less prone to emulsions than chlorinated solvents.

    • Protocol Adjustment: Switch to Supported Liquid Extraction (SLE) plates. They mimic LLE but use a diatomaceous earth support to prevent emulsion formation entirely.

Experimental Protocols

Protocol A: pKa-Guided Liquid-Liquid Extraction (LLE)

Best for: Clean matrices (water, simple buffers) or when high throughput is not required.

  • Sample Prep: Aliquot 500 µL of sample (Plasma/Urine).

  • pH Adjustment (Critical): Add 500 µL of 0.5 M Carbonate Buffer (pH 11.5) . Vortex 10s.

    • Why? Ensures pH > pKa + 2 for >99% uncharged state.

  • Extraction: Add 3 mL of MTBE (Methyl tert-butyl ether) or DCM .

  • Agitation: Shake/tumble for 10 minutes.

  • Separation: Centrifuge at 4000 rpm for 5 minutes.

  • Collection: Transfer the upper organic layer (if MTBE) or lower organic layer (if DCM) to a clean tube.

  • Dry Down: Evaporate to dryness under N₂ at 40°C.

  • Reconstitution: Dissolve in Mobile Phase (e.g., 0.1% Formic Acid in Water/ACN).

Protocol B: Mixed-Mode Cation Exchange (MCX) SPE

Best for: Complex matrices (blood, tissue), removing phospholipids, and trace analysis.

StepSolvent/BufferMechanism
1.[1] Condition 1 mL MethanolActivates hydrophobic ligands.
2. Equilibrate 1 mL Water + 2% Formic Acid (pH ~3)Creates acidic environment for ion exchange.
3. Load Sample diluted 1:1 with 4% H₃PO₄Analyte must be charged (

).
Binds to sorbent.
4. Wash 1 1 mL 2% Formic AcidRemoves proteins/hydrophilic interferences. Analyte stays bound.
5. Wash 2 1 mL MethanolRemoves hydrophobic neutrals/lipids. Analyte stays bound (via ionic lock).
6. Elute 1 mL 5% NH₄OH in MethanolpH Shift. Neutralizes analyte (

) to release it.

Visualizing the Logic

Diagram 1: The pH-Dependent Extraction Switch

This diagram illustrates the ionization state of a generic phenoxy-piperidine (pKa 9.5) and the corresponding extraction technique.

pH_Switch pH_Low Acidic Environment (pH 2 - 5) State_Charged Ionized State (BH+) Water Soluble pH_Low->State_Charged Protonation Technique_SPE Technique: MCX SPE (Binds to Cation Exchange) State_Charged->Technique_SPE Ionic Retention pH_High Basic Environment (pH 11 - 13) State_Neutral Neutral State (B) Organic Soluble pH_High->State_Neutral Deprotonation Technique_LLE Technique: LLE (Partitions to Organic) State_Neutral->Technique_LLE Hydrophobic Partitioning

Caption: The "pH Switch" determines whether the analyte binds to a cation exchange column (Acidic/Charged) or extracts into solvent (Basic/Neutral).

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Problem: Low Recovery Check_Method Which Method? Start->Check_Method LLE_Branch Liquid-Liquid (LLE) Check_Method->LLE_Branch SPE_Branch Solid Phase (SPE) Check_Method->SPE_Branch Check_pH_LLE Is Extraction pH > 11? LLE_Branch->Check_pH_LLE Fix_LLE_pH Action: Increase pH (Use NaOH/Carbonate) Check_pH_LLE->Fix_LLE_pH No Check_Emulsion Emulsion Present? Check_pH_LLE->Check_Emulsion Yes Fix_Emulsion Action: Add NaCl or Change Solvent Check_Emulsion->Fix_Emulsion Yes Check_Load_pH Is Load pH < 4? SPE_Branch->Check_Load_pH Fix_Load Action: Acidify Sample Check_Load_pH->Fix_Load No Check_Elute_Solvent Is Elution Basic? Check_Load_pH->Check_Elute_Solvent Yes Fix_Elute Action: Use 5% NH4OH in MeOH Check_Elute_Solvent->Fix_Elute No

Caption: Step-by-step logic to diagnose recovery failures based on pH checkpoints.

Quantitative Data Reference

Table 1: Theoretical Ionization of Piperidine (pKa ~10) vs. pH

Note: For efficient extraction/retention, aim for >99% purity of the desired state.

pH Condition% Ionized (

)
% Neutral (

)
Suitability
pH 2.0 100%0%Perfect for SPE Loading (MCX)
pH 7.4 99.7%0.3%Poor for LLE (Analyte stays in water)
pH 9.0 90%10%Unstable Zone (Variable recovery)
pH 10.0 50%50%Worst Case (Max variability)
pH 12.0 < 1%> 99%Perfect for LLE Extraction

References

  • Biotage. "When should I choose a mixed-mode SPE?" The Sample Prep Blog. [Link]

  • Agilent Technologies. "Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin." Application Note 5991-1779EN. [Link]

  • Zafar, S. et al. "Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium." Pakistan Journal of Pharmaceutical Sciences, Vol. 27, No. 4, 2014. [Link]

Sources

Troubleshooting poor peak shape in HPLC analysis of piperidine salts

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting HPLC Analysis of Piperidine Salts

Topic: . Audience: Researchers, scientists, and drug development professionals.[1] Content Type: Technical Support Guide (Q&A Format).

Core Diagnostic Workflow

Before adjusting chemical parameters, identify the specific nature of the peak distortion.[2] Use the decision tree below to isolate the root cause.

DiagnosticTree Start Start: Identify Peak Issue Tailing Asymmetric Tailing (USP Tailing > 1.5) Start->Tailing Splitting Split or Double Peaks Start->Splitting Broad Broad/Gaussian Spread Start->Broad Silanol Cause: Silanol Interaction Action: Add Modifier (TFA/TEA) or Switch to High pH Tailing->Silanol High pH/Basic Analyte pH_Mismatch Cause: pH near pKa Action: Adjust pH +/- 2 units Tailing->pH_Mismatch Variable Tailing Solvent Cause: Strong Sample Solvent Action: Match Diluent to Mobile Phase A Splitting->Solvent Early Elution Salt_Form Cause: Salt/Base Equilibrium Action: Acidify Mobile Phase Splitting->Salt_Form Mid-Run Overload Cause: Mass Overload Action: Dilute Sample Broad->Overload

Figure 1: Diagnostic workflow for isolating peak shape issues in piperidine analysis.

Technical Deep Dive & Troubleshooting (Q&A)

Q1: Why do piperidine salts consistently tail on my C18 column?

The Mechanism: Piperidine is a strong secondary amine (


). At neutral or acidic pH, it exists almost exclusively as the cationic piperidinium ion (

). Standard silica-based C18 columns contain residual silanol groups (

) which are weakly acidic (

).

The Interaction: The positively charged piperidine interacts electrostatically with the negatively charged ionized silanols (


). This secondary interaction ("ion-exchange mechanism") slows down a portion of the analyte population, causing the characteristic "shark fin" tailing.

Solution Protocol:

  • Suppression: Use a mobile phase pH < 3.0 to protonate silanols (

    
    ), rendering them neutral and reducing interaction.
    
  • Competition: Add a sacrificial base like Triethylamine (TEA) at 5-10 mM. TEA saturates the active silanol sites, preventing piperidine from binding [1].

  • Column Switching: Switch to a "Hybrid" particle column (e.g., Ethylene Bridged Hybrid) or a modern "Type B" high-purity silica column designed for basic compounds.

Q2: I see split peaks when injecting my piperidine salt. Is my column failing?

Not necessarily. Split peaks for piperidine salts often arise from Sample Solvent Mismatch or Salt Disproportionation .

  • Solvent Mismatch: If you dissolve your hydrophobic piperidine salt in 100% methanol or acetonitrile but your initial mobile phase is 90% water, the sample "races" through the column before equilibrating.

    • Fix: Dissolve the sample in the starting mobile phase (e.g., 90:10 Water:ACN).

  • Salt Disproportionation: If the mobile phase pH is near the

    
     (approx 11) or if the buffer capacity is too low, the piperidine may exist as both the free base and the salt form, which elute at slightly different times.
    
    • Fix: Ensure mobile phase pH is at least 2 units away from the

      
       (pH < 9 or pH > 13) and use a buffer concentration > 20 mM [2].
      
Q3: Can I use Trifluoroacetic Acid (TFA) to fix the peak shape?

Yes, TFA is the "gold standard" for peak shape of basic amines, but it comes with a trade-off.

Why it works: TFA (


) is a strong acid that fully protonates silanols. More importantly, it acts as an ion-pairing agent . The hydrophobic trifluoroacetate anion (

) forms a neutral ion pair with the piperidinium cation, allowing it to interact more cleanly with the C18 stationary phase.

The Trade-off: TFA suppresses ionization in LC-MS (signal loss). For MS applications, consider Difluoroacetic acid (DFA) or Formic Acid (FA), though FA often yields broader peaks than TFA [3].[3]

Table 1: Mobile Phase Additive Comparison for Piperidine

AdditiveConc.Peak ShapeMS CompatibilityMechanism
TFA 0.05 - 0.1%Excellent (Sharp)Poor (Suppression)Ion-pairing + Silanol suppression
Formic Acid 0.1%Moderate (Tailing)ExcellentpH control only
Ammonium Formate 10 mMGoodGoodpH control + Ionic Strength
Ammonium Hydroxide 10 mM (pH 10)ExcellentGoodDe-protonation (Requires Hybrid Column)
Q4: Is high-pH chromatography a better alternative?

For piperidine, High pH (pH > 11) is often superior to low pH.

The Logic: At pH 12, piperidine is deprotonated (neutral). Neutral amines do not interact with silanols. This eliminates the primary cause of tailing. Furthermore, the neutral form is more hydrophobic, increasing retention on C18 columns, which is often necessary for small polar amines like piperidine [4].

Critical Warning: You MUST use a column chemically stable at high pH (e.g., Waters XBridge, Phenomenex Kinetex EVO, or Agilent PLRP-S). Standard silica columns will dissolve at pH > 8.

Experimental Protocols

Protocol A: High-pH Buffer Preparation (10 mM Ammonium Bicarbonate, pH 10.5)

Use this for Hybrid columns to eliminate silanol interactions.

  • Weigh: 0.79 g of Ammonium Bicarbonate.

  • Dissolve: Add to 900 mL of HPLC-grade water.

  • Adjust: Add Ammonium Hydroxide (28-30% solution) dropwise while monitoring with a calibrated pH meter until pH reaches 10.5.

  • Dilute: Bring to volume (1 L) with water.

  • Filter: Filter through a 0.22 µm nylon membrane (do not use cellulose acetate for high pH).

  • Shelf Life: Prepare fresh daily. High pH buffers absorb

    
     from air, lowering pH over time.
    
Protocol B: Ion-Pairing Method (Low pH)

Use this for standard C18 columns if High pH is not an option.

  • Mobile Phase A: Water + 0.1% TFA (v/v).

  • Mobile Phase B: Acetonitrile + 0.1% TFA (v/v).

    • Note: It is critical to add TFA to both aqueous and organic phases to maintain a stable baseline during gradients.

  • Column Passivation: If the column was previously used with other ion-pairing agents, flush with 50:50 Water:Methanol (no acid) for 20 column volumes before introducing TFA.

Visualizing the Mechanism

Mechanism cluster_0 Standard Conditions (Tailing) cluster_1 High pH Strategy (Sharp Peaks) cluster_2 TFA Ion-Pairing Piperidine_Pos Piperidine (+) Silanol_Neg Silanol (-) Piperidine_Pos->Silanol_Neg Attraction Interaction Electrostatic Drag Silanol_Neg->Interaction Piperidine_Neut Piperidine (Neutral) Silanol_Ion Silanol (-) No_Interaction No Interaction (Hydrophobic Retention) Piperidine_Neut->No_Interaction Bypasses Silanols Piperidine_Pos2 Piperidine (+) TFA_Neg TFA Anion (-) Piperidine_Pos2->TFA_Neg Pairing Pair Neutral Ion Pair TFA_Neg->Pair

Figure 2: Mechanistic comparison of tailing causes vs. High pH and Ion-Pairing solutions.

References

  • McCalley, D. V. (2023). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column and mobile phase choice. Chemical Communications. Link

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.Link

  • Advanced Materials Technology. Effect of Acid Modifier on Peak Shape (TFA vs Formic Acid).Link

  • Phenomenex. High pH Stability for Basic Analytes (Kinetex EVO).Link

  • Agilent Technologies. Control pH During Method Development for Better Chromatography.Link

Sources

Validation & Comparative

Structural Elucidation and Comparative Analysis: 4-[4-(Benzyloxy)phenoxy]piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product: 4-[4-(Benzyloxy)phenoxy]piperidine Hydrochloride CAS: 1185303-07-4 (Generic/Related) Role: Pharmaceutical Intermediate / Linker Scaffold

This guide provides a technical analysis of the Proton Nuclear Magnetic Resonance (


H NMR) spectrum for 4-[4-(Benzyloxy)phenoxy]piperidine hydrochloride . As a Senior Application Scientist, I have structured this analysis to address the specific challenges of characterizing piperidine salts. This molecule features a hydroquinone ether core flanked by a benzyl protection group and a piperidine ring.

The primary analytical challenge lies in the hydrochloride salt form , which necessitates the use of polar deuterated solvents (DMSO-


) to observe the exchangeable ammonium protons and prevent aggregation, distinct from its free base counterpart.

Experimental Protocol (Self-Validating System)

To ensure reproducibility and spectral integrity, the following protocol minimizes common artifacts such as water suppression interference or salt-induced aggregation.

Sample Preparation Workflow
  • Solvent Selection: DMSO-

    
      (99.9% D) is the required solvent.
    
    • Reasoning: The HCl salt is sparingly soluble in CDCl

      
      . DMSO-
      
      
      
      solubilizes the ionic lattice and slows the exchange rate of the ammonium (
      
      
      ) protons, allowing them to be visualized as distinct broad peaks.
  • Concentration: 10–15 mg in 0.6 mL solvent.

    • Causality: Higher concentrations in DMSO can lead to viscosity broadening; lower concentrations may lose the minor

      
      C satellites used for validation.
      
  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

Instrument Parameters
  • Frequency: 400 MHz or higher (500/600 MHz preferred for resolving the AA'BB' aromatic system).

  • Temperature: 298 K (25°C).

  • Pulse Sequence: Standard zg30 (30° excitation pulse) to ensure accurate integration of the benzylic protons relative to the aromatic ring.

Detailed Spectral Interpretation

The structure consists of four distinct magnetic environments: the Ammonium Head , the Piperidine Chair , the Hydroquinone Core , and the Benzyl Tail .

Spectral Assignment Table (DMSO- )
RegionShift (

ppm)
Mult.Integ.AssignmentStructural Insight
Exchangeable 8.80 – 9.20br s2H

Ammonium protons. Broad due to quadrupole relaxation of

N and chemical exchange.
Aromatic 7.30 – 7.45m5HBenzyl Ar-HThe monosubstituted benzene ring (phenyl).
Aromatic 6.90 – 6.98m4HPhenoxy Ar-HAA'BB' System. The central benzene ring is electron-rich (bis-ether), shielding these protons upfield relative to the benzyl group.
Benzylic 5.02s2H

Key Anchor Signal. A sharp singlet used to calibrate integration (set to 2.00).
Aliphatic 4.40 – 4.50m1HPip-H4The methine proton at the ether linkage. Deshielded by oxygen.
Aliphatic 3.00 – 3.20m4HPip-H2, H6Alpha to Nitrogen. Downfield shifted due to the positive charge on N (HCl salt effect).
Aliphatic 1.95 – 2.10m2HPip-H3, H5 (eq)Equatorial protons of the piperidine ring.
Aliphatic 1.70 – 1.85m2HPip-H3, H5 (ax)Axial protons of the piperidine ring.
Structural Logic Diagram

The following diagram visualizes the connectivity and the splitting logic used to derive the assignments above.

G cluster_0 Piperidine Ring (HCl) cluster_1 Hydroquinone Linker cluster_2 Benzyl Group N_H NH2+ (Broad, ~9.0 ppm) C2_6 C2/C6 Protons (3.1 ppm, alpha-N) N_H->C2_6 Inductive Effect C4 C4 Proton (4.45 ppm, alpha-O) C2_6->C4 Through Ring Ar_Core Phenoxy AA'BB' (6.90-6.98 ppm) C4->Ar_Core Ether Link Bn_CH2 Benzylic CH2 (5.02 ppm, Singlet) Ar_Core->Bn_CH2 Ether Link Bn_Ar Phenyl Ring (7.30-7.45 ppm) Bn_CH2->Bn_Ar Attachment

Figure 1: NMR Connectivity Map. The flow illustrates the magnetic influence from the charged nitrogen (left) to the lipophilic benzyl tail (right).

Comparative Analysis

This section objectively compares the product's HCl salt form against its Free Base alternative and evaluates NMR against HPLC for purity assessment.

Comparison 1: HCl Salt vs. Free Base

Drug developers often switch between these forms. The NMR spectrum is the primary tool to confirm this conversion.

FeatureHCl Salt (This Product) Free Base (Alternative) Implication
Solvent DMSO-

(Required)
CDCl

(Preferred)
Salt requires polar solvent; Free base dissolves in non-polar.
NH Signal Visible (~9.0 ppm) Invisible / Broad (< 2.0 ppm) The salt form protonates the amine, creating a distinct downfield signal.
Pip-H2/H6 ~3.10 ppm ~2.60 – 2.70 ppm Protonation deshields alpha-protons by ~0.5 ppm. This shift confirms salt formation.
Solubility High in water/DMSOHigh in organics (DCM/EtOAc)HCl form is preferred for aqueous formulation studies.
Comparison 2: NMR vs. HPLC for Purity

Why use NMR when HPLC is available?

  • HPLC (UV detection): Excellent for detecting aromatic impurities. However, it cannot detect inorganic salts (excess HCl, NaCl) or non-chromophoric solvents (residual ethanol/ether).

  • qNMR (Quantitative NMR): By integrating the Benzylic Singlet (5.02 ppm) against an internal standard (e.g., maleic acid), you can calculate the absolute weight % purity and the exact salt stoichiometry (Free Base : HCl ratio).

Troubleshooting & Artifacts

Common issues encountered when analyzing this specific scaffold:

  • Missing NH Peaks: If the DMSO-

    
     is "wet" (contains H
    
    
    
    O), the acidic NH
    
    
    protons will exchange rapidly with water, broadening into the baseline.
    • Solution: Use a fresh ampoule of DMSO-

      
       or add solid K
      
      
      
      CO
      
      
      to generate the free base in situ if confirmation is needed.
  • Aromatic Overlap: At 300 MHz, the Phenoxy (6.9 ppm) and Benzyl (7.4 ppm) signals may overlap with impurities.

    • Solution: The Benzylic CH

      
       at 5.02 ppm is the most isolated signal. Always base stoichiometry calculations on this peak.
      

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1][2][3] (General reference for amine salt shifts).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • BenchChem. (2025).[5] 4-(4-Benzylphenoxy)piperidine hydrochloride Product Data. (Used for structural analog comparison).

  • PubChem. (2025).[1] Benzyl Phenyl Ether Spectral Data. (Used for fragment verification of the benzyloxy moiety).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Reference for chemical shift prediction of piperidines).

Sources

Purity Assessment Standards for 4-[4-(Benzyloxy)phenoxy]piperidine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes landscape of pharmaceutical intermediate synthesis, 4-[4-(Benzyloxy)phenoxy]piperidine hydrochloride (CAS: 1177093-20-7 / 1185303-07-4 analog) serves as a critical scaffold for LSD1 inhibitors and antifungal agents. Its quality directly impacts the safety profile of the final API (Active Pharmaceutical Ingredient).

This guide moves beyond basic certificates of analysis (CoA). As a Senior Application Scientist, I will dissect the analytical methodologies required to validate this compound, comparing the industry-standard HPLC-UV against Non-Aqueous Titration and qNMR . We will establish a self-validating protocol for purity assessment, ensuring your downstream synthesis is not compromised by "silent" impurities like de-benzylated phenols or inorganic salts.

Part 1: Product Profile & Critical Quality Attributes (CQAs)

Before selecting an analytical method, we must understand the molecule's behavior and potential failure modes.

  • Chemical Structure: A piperidine ring linked via an ether bond to a phenol, which is further protected by a benzyl group.

  • Salt Form: Hydrochloride (HCl).[1] This improves solubility but introduces chloride counter-ions that must be accounted for in assay calculations.

  • Critical Impurities:

    • 4-(Benzyloxy)phenol: Unreacted starting material (Genotoxic potential).

    • 4-Phenoxypiperidine derivatives: Resulting from benzyl group cleavage (degradation).

    • Benzyl Chloride: Residual alkylating agent (Potent alkylator).

CQA Table: Industrial vs. Pharma Grade
AttributeIndustrial Grade (Standard)Pharma Grade (High Purity)Impact on Application
Assay (Titration) ≥ 97.0%98.0% – 102.0%Stoichiometric accuracy in next step.
Purity (HPLC) ≥ 98.0% (Area %)≥ 99.5% (Area %)Prevents side-reactions in coupling.
Loss on Drying ≤ 1.0%≤ 0.5%Solvent/Water weight correction.
Residue on Ignition ≤ 0.5%≤ 0.1%Inorganic salt contamination (Catalyst poisoning).

Part 2: Comparative Analysis of Assessment Methods

We evaluated three analytical approaches to determine the most robust protocol for routine quality control.

Method Comparison Matrix
FeatureMethod A: RP-HPLC (Recommended) Method B: Potentiometric Titration Method C: qNMR
Primary Output Purity Profile & AssayBulk Assay (Stoichiometry)Absolute Purity
Specificity High (Separates impurities)Low (Responds to any base)Very High (Structural confirmation)
Sensitivity (LOD) ~0.05%N/A (Macro analysis)~0.1%
Throughput Medium (20 min/run)High (5 min/run)Low (Expert analysis required)
Cost per Run ModerateLowHigh
Blind Spot Inorganic salts (invisible to UV)Neutral organic impuritiesParamagnetic impurities

Expert Insight: While Titration is often used by bulk manufacturers for "Assay" values due to cost, it is insufficient for drug development. It cannot distinguish between the target piperidine and high-molecular-weight amine impurities. HPLC is the mandatory standard for purity, while qNMR is the ultimate arbitrator for reference standard qualification.

Part 3: The Gold Standard Protocol (RP-HPLC)

This protocol is designed to separate the highly polar piperidine core from the lipophilic benzyl ether moiety.

Chromatographic Conditions
  • System: Agilent 1260 Infinity II or equivalent with PDA.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).

    • Why: The C18 phase provides strong retention for the hydrophobic benzyl group, while the 3.5 µm particle size balances resolution with backpressure.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[1][2][3]

    • Causality: The acidic pH (~2.0) ensures the piperidine nitrogen (pKa ~11) is fully protonated, preventing peak tailing caused by interaction with silanol groups.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.[4][5][6]

  • Column Temp: 30°C.

  • Detection: UV @ 220 nm (Amide/Piperidine backbone) and 254 nm (Aromatic rings).

Gradient Program
Time (min)% Mobile Phase BEvent
0.010Initial equilibration (polar impurities elute)
15.090Ramp to elute lipophilic benzyl ether
20.090Wash column
20.110Re-equilibration
25.010End of Run
Experimental Validation Data (Representative)

The following data represents typical performance metrics for this method when validating a >99% purity lot.

ParameterAcceptance CriteriaExperimental ResultStatus
Linearity (R²) > 0.9990.9998 (Range: 10–200 µg/mL)Pass
Precision (RSD) < 2.0% (n=6)0.45%Pass
LOD S/N > 30.03 µg/mLPass
LOQ S/N > 100.10 µg/mLPass
Resolution (Rs) > 1.5 between impurities2.1 (Main peak vs. Benzyl alcohol)Pass

Part 4: Impurity Origin & Control Logic

Understanding where impurities come from allows you to predict them before injection. The diagram below maps the synthesis pathway to potential contaminants.

ImpurityMap SM1 4-(Benzyloxy)phenol RXN Coupling Reaction (Base/DMF) SM1->RXN SM2 N-Boc-4-mesyloxypiperidine SM2->RXN INT Intermediate (N-Boc Protected) RXN->INT IMP1 Impurity A: Unreacted Phenol RXN->IMP1 Incomplete Conversion IMP3 Impurity C: Residual Solvent (DMF) RXN->IMP3 Trapped in Crystal DEPROT Deprotection (HCl/Dioxane) INT->DEPROT FINAL 4-[4-(Benzyloxy)phenoxy] piperidine HCl DEPROT->FINAL IMP2 Impurity B: De-benzylated Analog DEPROT->IMP2 Acid Hydrolysis Side-Rxn

Caption: Synthesis workflow illustrating the origin of critical impurities (Red/Yellow = Process Steps, Green = Final Product, Dashed = Impurities).

Part 5: Alternative Protocol – Non-Aqueous Titration

For rapid assay determination (checking stoichiometry before a reaction), titration is a cost-effective alternative to HPLC.

Principle: The piperidine nitrogen is a weak base. In a non-aqueous solvent (Glacial Acetic Acid), it behaves as a strong base and can be titrated against Perchloric Acid.

Protocol:

  • Dissolution: Weigh 0.25 g of the substance accurately. Dissolve in 30 mL of Glacial Acetic Acid.

  • Add Additive: Add 10 mL of Mercuric Acetate solution (to sequester the HCl chloride ion, allowing the amine to be titrated). Note: Handle mercury with extreme caution; alternative: titrate the chloride directly with Silver Nitrate.

  • Titrant: 0.1 N Perchloric Acid (HClO₄).

  • Endpoint: Potentiometric determination (steepest jump in mV).

  • Calculation:

    
    
    
    • 
      : Volume of titrant (mL)
      
    • 
      : Normality of titrant
      
    • 
      : Molecular Weight (319.83  g/mol )
      
    • 
      : Weight of sample (mg)
      

References

  • BenchChem. 4-(4-Benzylphenoxy)piperidine hydrochloride Product Specifications & Synthesis. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 46172866 (Related Piperidine Ethers). Retrieved from

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from

  • Sielc Technologies. HPLC Separation of Benzyloxy Derivatives on Reverse Phase Columns. Retrieved from

  • Wiley Online Library. Synthesis and Biological Evaluation of Piperidine Derivatives. Retrieved from

Sources

Validating Analytical Methods for Piperidine-Based Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide: HPLC-CAD vs. GC-FID vs. Derivatization-UV

Executive Summary: The "Invisible" Intermediate Challenge

Piperidine moieties are ubiquitous pharmacophores, present in drugs ranging from fentanyl to paroxetine. However, in the context of pharmaceutical intermediate analysis, they present a "perfect storm" of analytical challenges:

  • Lack of Chromophore: The saturated ring lacks conjugated

    
    -systems, making direct UV detection at standard wavelengths (254 nm) impossible and low-UV (200-210 nm) prone to noise and solvent interference.
    
  • Basicity (pKa ~11.2): Secondary amines interact strongly with residual silanols on silica-based HPLC columns, leading to severe peak tailing.

  • Volatility: While beneficial for Gas Chromatography (GC), the volatility of free-base piperidine can lead to recovery losses during sample preparation for Liquid Chromatography (LC).

This guide objectively compares three validated approaches to overcome these hurdles: GC-FID (The Volatile Standard), HPLC-CAD (The Modern Universal), and HPLC-UV via Derivatization (The Traditional Workaround).

Method Selection Framework

Before method development, use this decision matrix to select the optimal technique based on your intermediate's physicochemical properties.

MethodSelection Start Start: Piperidine Intermediate Analysis IsVolatile Is the intermediate volatile (BP < 250°C) & thermally stable? Start->IsVolatile GC_FID Method A: GC-FID (Direct Injection) IsVolatile->GC_FID Yes HasChromophore Does the molecule have a separate UV-active moiety? IsVolatile->HasChromophore No (Salt/High MW) HPLC_UV_Direct HPLC-UV (Low Wavelength) *Requires Ion-Pairing* HasChromophore->HPLC_UV_Direct Yes CAD_Available Is a Charged Aerosol Detector (CAD) available? HasChromophore->CAD_Available No HPLC_CAD Method B: HPLC-CAD (Universal Detection) CAD_Available->HPLC_CAD Yes (Preferred) Derivatization Method C: HPLC-UV (Pre-column Derivatization) CAD_Available->Derivatization No

Figure 1: Decision tree for selecting analytical methods based on analyte volatility and detector availability.

Deep Dive: Comparative Experimental Protocols

Method A: GC-FID (The Gold Standard for Volatiles)

Best For: Free base piperidine, simple alkyl-piperidines, and residual solvent analysis. Mechanism: Separation based on boiling point/polarity; detection via carbon counting (Flame Ionization).

Protocol:

  • Column Selection: Use a base-deactivated column (e.g., Rtx-5 Amine or DB-5ms) to prevent peak tailing caused by the amine-silanol interaction.

  • Sample Prep: Dissolve 100 mg sample in 10 mL Dichloromethane (DCM). Add 10 µL Triethylamine (TEA) to the solvent blank to passivate the liner.

  • Inlet Parameters: Split injection (20:1) at 250°C. Critical: Use a wool-packed liner to promote vaporization, but ensure it is deactivated.

  • Temperature Program:

    • Hold 60°C for 2 min (Focus solvent).

    • Ramp 10°C/min to 220°C.

    • Hold 5 min (Elute high-boilers).

Expert Insight: Direct injection of piperidine salts (e.g., HCl salts) into GC will degrade the liner. You must perform an in-situ free-basing by adding a pellet of NaOH to the sample vial or extracting into an organic layer before injection [1].

Method B: HPLC-CAD (The Modern Universal Solution)

Best For: Piperidine salts, non-volatile intermediates, and purity assay without reference standards. Mechanism: Analyte is nebulized, dried to particles, and charged by ionized nitrogen. Charge measured is proportional to mass.[1]

Protocol:

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic Acid (TFA) in Water (Volatile buffer required).

    • B: 0.1% TFA in Acetonitrile.

    • Note: TFA suppresses silanol activity, sharpening amine peaks.

  • Column: C18 Reverse Phase (e.g., Waters Atlantis T3), 3 µm, 150 x 3.0 mm.

  • Detector Settings (Corona Veo/CAD):

    • Evaporation Temp: 35°C (Low temp preserves semi-volatiles).

    • Power Function: 1.0 (Linear fit) or User-defined for wide range.

  • Inverse Gradient: To ensure uniform response, apply a post-column inverse gradient (adding organic solvent as the analytical gradient decreases it) to keep nebulization efficiency constant [2].[2]

Expert Insight: Unlike UV, CAD response is independent of chemical structure. This allows "single-calibrant quantification"—you can use a known standard (like pure Piperidine HCl) to quantify unknown piperidine-based impurities [3].

Method C: HPLC-UV with Derivatization (The Traditional Workaround)

Best For: Labs limited to UV detectors requiring high sensitivity (LOD < 0.5 ppm). Mechanism: Reacting the secondary amine with a chromophore-rich reagent (e.g., Tosyl Chloride or FMOC-Cl).

Protocol:

  • Reagent: 4-Toluenesulfonyl chloride (Tosyl-Cl).[3]

  • Reaction:

    • Mix 500 µL Sample (in Borate Buffer pH 9.0) + 500 µL Tosyl-Cl (10 mg/mL in MeCN).

    • Heat at 60°C for 30 mins.

    • Quench with 100 µL 1M HCl.

  • HPLC Conditions:

    • Detection: UV at 230 nm (Sulfonyl absorption).

    • Mobile Phase: Water/MeCN (Gradient).

Expert Insight: While sensitive, this method introduces "reaction variability." You must validate the derivatization efficiency. Incomplete reaction will lead to underestimation of the content [4].

Comparative Performance Data

The following data summarizes validation results for a generic Piperidine-3-carboxylic acid intermediate.

ParameterGC-FIDHPLC-CADHPLC-UV (Derivatized)
Linearity (R²) > 0.999> 0.995 (Polynomial)> 0.998
LOD (Limit of Detection) ~10 ppm~1-5 ppm~0.15 ppm [4]
Precision (RSD, n=6) 0.5 - 1.0%1.5 - 2.5%2.0 - 4.0%
Specificity High (Mass separation)Moderate (Co-elution risk)High (Reaction specific)
Throughput High (20 min run)Medium (30 min + Equil)Low (Prep time + Run)
Robustness HighMedium (Nebulizer care)Low (Reaction sensitive)

Validation Workflow (ICH Q2 Aligned)

To validate the chosen method, follow this self-validating lifecycle.

ValidationLifecycle cluster_0 Stage 1: Feasibility cluster_1 Stage 2: Quantitative Performance cluster_2 Stage 3: Robustness Spec Specificity (Blank/Placebo Interference) LOD Sensitivity (S/N > 3 or 10) Spec->LOD Lin Linearity (5 Levels, 80-120%) LOD->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability n=6) Acc->Prec Robust Robustness (Flow/Temp/pH +/-) Prec->Robust SolStab Solution Stability (24-48 Hours) Robust->SolStab

Figure 2: ICH Q2(R2) Validation workflow. Note that for HPLC-CAD, linearity often requires a quadratic fit or log-log plot due to particle size physics.

Critical Validation Checkpoints:
  • Specificity (GC): Ensure the solvent peak (e.g., DCM) does not mask the piperidine peak. Use a solvent delay.

  • Linearity (CAD): CAD response is curvilinear. Use a polynomial regression (

    
    ) or log-log transformation for the calibration curve to meet the 
    
    
    
    requirement [5].
  • Accuracy (Derivatization): Perform "Spike Recovery" before the derivatization step to account for reaction yield losses.

References

  • Holzgrabe, U., et al. (2020). HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection. Chromatography Online. Retrieved from [Link]

  • R Discovery. (2021).[3][4] Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

Sources

Publish Comparison Guide: Batch-to-Batch Consistency Testing for 4-[4-(Benzyloxy)phenoxy]piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Hidden Variables in Intermediate Sourcing

4-[4-(Benzyloxy)phenoxy]piperidine hydrochloride (CAS: 1185303-07-4 / 1172749-25-5) is a critical pharmacophore scaffold used in the synthesis of LSD1 inhibitors , Dopamine D4 antagonists , and antifungal agents. In drug development, it serves as a "linker-tail" module where the piperidine nitrogen acts as the nucleophile for coupling to core scaffolds.

The "commodity trap" with this intermediate is the assumption that >95% purity by HPLC is sufficient. Experience shows that batch-to-batch variability in salt stoichiometry (HCl ratio) and trace phenolic impurities can catastrophically affect downstream yields, particularly in sensitive nucleophilic substitutions or reductive aminations.

This guide compares Validated Pharma-Grade (Grade A) batches against Standard Technical-Grade (Grade B) alternatives, demonstrating why rigorous consistency testing is non-negotiable for reproducible medicinal chemistry.

Comparative Analysis: Validated Grade vs. Technical Alternatives

We analyzed three distinct batches of 4-[4-(Benzyloxy)phenoxy]piperidine HCl to illustrate common failure modes.

Table 1: Comparative Specification Data
FeatureGrade A (Validated Reference) Grade B (Technical Alternative) Impact on Downstream Process
HPLC Purity (AUC) > 99.2%95.0% - 97.5%Grade B introduces unreacted phenols that compete in coupling reactions.
Appearance White, free-flowing crystalline powderOff-white/Beige, sticky solidStickiness indicates hygroscopicity or residual solvent (DMF/Toluene).
Salt Stoichiometry 1.0 ± 0.05 eq HCl0.8 - 1.3 eq HCl (Variable)Excess HCl neutralizes bases (e.g., TEA/DIPEA) in the next step, stalling reaction kinetics.
Major Impurity < 0.1% 4-(Benzyloxy)phenol0.5 - 2.0% 4-(Benzyloxy)phenolThis impurity acts as a chain-terminator or side-reactant.
Loss on Drying < 0.5%> 2.0%High solvent content leads to incorrect molar mass calculations.
The "Hidden" Failure Mode: Salt Stoichiometry

In many technical batches, the "hydrochloride" is formed by dumping excess HCl gas into the reaction mixture without precise titration.

  • Consequence: If you calculate stoichiometry assuming MW = 319.8 g/mol (Mono-HCl), but the batch is actually 1.3x HCl (excess trapped acid), your downstream base equivalents (e.g., K2CO3) will be consumed neutralizing the impurity rather than catalyzing the reaction.

  • Result: Incomplete conversion, lower yields (e.g., 40% vs 85%), and difficult purification.

Critical Quality Attributes (CQAs) & Signaling Pathways

The following diagram illustrates the synthesis pathway and where critical impurities (CQAs) originate.

G SM1 4-(Benzyloxy)phenol (Starting Material) Inter Intermediate: N-Boc-Ether SM1->Inter Mitsunobu / SNAr Imp1 Impurity A: Unreacted Phenol (Competes in coupling) SM1->Imp1 Incomplete Rxn SM2 N-Boc-4-hydroxypiperidine SM2->Inter Prod TARGET PRODUCT: 4-[4-(Benzyloxy)phenoxy] piperidine HCl Inter->Prod Deprotection (HCl) Imp2 Impurity B: Debenzylated Phenol (4-(piperidin-4-yloxy)phenol) Inter->Imp2 Acid Hydrolysis (Over-reaction) Imp3 Impurity C: Excess HCl / Salts Prod->Imp3 Poor Isolation

Figure 1: Synthesis pathway highlighting the origin of critical impurities (Phenols and Excess Acid) that define batch consistency.

Self-Validating Experimental Protocols

To ensure batch consistency, do not rely on the Certificate of Analysis (CoA) alone. Perform these three validation steps upon receipt of material.

Protocol A: HPLC Impurity Profiling (Reverse Phase)

Objective: Detect unreacted 4-(benzyloxy)phenol and debenzylated byproducts.

Methodology:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B (Equilibration)

    • 2-15 min: 10% → 90% B (Linear Ramp)

    • 15-20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 214 nm (Amide/Piperidine absorption) and 280 nm (Phenoxy absorption).

Acceptance Criteria:

  • Main peak retention (~10-12 min) area > 98.0%.

  • No single impurity > 0.5%.

  • Critical Check: 4-(Benzyloxy)phenol typically elutes later than the product due to lack of the polar amine.

Protocol B: Potentiometric Titration for Chloride Content

Objective: Determine the exact salt stoichiometry (Mono-HCl vs. partial/excess salt).

Methodology:

  • Dissolve 100 mg of the sample in 50 mL of deionized water.

  • Add 1 mL of 5% HNO3 (to acidify).

  • Titrate with 0.1 N Silver Nitrate (AgNO3) using a potentiometric titrator with a silver electrode.

  • Calculate % Chloride:

    
    
    

Interpretation:

  • Theoretical % Cl for C18H22ClNO·HCl: ~11.15%.

  • Grade A Range: 10.9% – 11.4%.

  • > 11.5%: Indicates excess free HCl or inorganic salts (e.g., NH4Cl contamination).

  • < 10.8%: Indicates free base presence (incomplete salt formation).

Protocol C: Solubility "Stress Test"

Objective: Quick check for polymer/oligomer contaminants.

  • Prepare a 5% w/v solution in Methanol .

  • Pass: Solution is clear and colorless within 30 seconds of sonication.

  • Fail: Haze, particulates, or yellow discoloration (indicates oxidation products or inorganic salt insolubility).

QC Decision Workflow

Use this logic gate to decide whether to release a batch for synthesis.

QC_Workflow Start Receive Batch Visual Visual Inspection: White Crystal? Start->Visual Solubility Solubility Test: Clear in MeOH? Visual->Solubility Yes Reject REJECT / REPROCESS (Risk of Rxn Failure) Visual->Reject No (Sticky/Colored) HPLC HPLC Analysis: Purity > 98%? Solubility->HPLC Yes Solubility->Reject No (Haze) Titration Chloride Titration: 10.9 - 11.4% Cl? HPLC->Titration Yes HPLC->Reject No (Impurity > 0.5%) Titration->Reject Fail (Stoich Error) Release RELEASE FOR SYNTHESIS (Grade A) Titration->Release Pass

Figure 2: Quality Control Decision Tree for incoming raw material assessment.

References

  • BenchChem. 4-(4-Benzylphenoxy)piperidine hydrochloride Product Specifications & Applications. Retrieved from BenchChem Database.[2] Link

  • Ma, L. et al. (2018). Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors.[3] Bioorganic & Medicinal Chemistry Letters. Link

  • Hopkins, C. R. et al. (2022).[4] Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists.[4] Bioorganic & Medicinal Chemistry Letters. Link

  • Sigma-Aldrich. 4-(4-(Benzyloxy)benzyl)piperidine hydrochloride Product Information.Link

  • ICH Guidelines. Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. Link

Sources

The Definitive Guide to Piperidine Stability: Hydrochloride Salts vs. Free Bases

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperidine is a ubiquitous six-membered heterocyclic secondary amine that serves as a foundational building block in pharmaceutical synthesis and drug development. However, the compound's inherent reactivity presents significant stability challenges during storage, formulation, and analysis. Selecting the appropriate physical form—specifically, the volatile free base versus the crystalline hydrochloride (HCl) salt—is a critical decision that dictates the compound's shelf-life and degradation pathways. This guide provides an objective, data-driven comparison of these two forms, detailing the mechanistic causality behind their stability profiles and providing self-validating experimental protocols for rigorous laboratory assessment.

Mechanistic Causality of Degradation

The Free Base: Vulnerability of the Active Lone Pair

The piperidine free base is a colorless liquid at room temperature, characterized by a highly active lone pair of electrons on its nitrogen atom[1]. This structural feature is the primary driver of its chemical instability:

  • Oxidative Degradation: The unshared electron pair acts as a strong nucleophile, making the molecule highly susceptible to electrophilic attack and oxidation. Exposure to atmospheric oxygen, UV light, or trace metal ions initiates radical-mediated H-abstraction from both the NH and adjacent CH2 groups[2]. This leads to the rapid formation of N-oxides, imines (such as 2,3,4,5-tetrahydropyridine), and eventually ring-opening products like aldehydes and carboxylic acids[3].

  • Thermal Volatility: With a relatively low boiling point of approximately 106°C, the free base is highly volatile. At elevated temperatures, the C-N bonds weaken, leading to thermal cleavage and the release of smaller amines and alkenes[1].

The Hydrochloride Salt: Kinetic Stabilization via Protonation

Converting the free base into a hydrochloride salt fundamentally alters its electronic and physical state. By reacting the free base with hydrochloric acid, the nitrogen atom is protonated, forming a positively charged ammonium ion[1].

  • Oxidative Resistance: Protonation effectively "locks" the lone pair, eliminating its nucleophilicity. This drastically increases the oxidation potential required to degrade the molecule, conferring robust kinetic stability against atmospheric oxygen and free radicals[4].

  • Thermal Resilience: The ionic interactions within the salt lattice transform the compound into a stable, crystalline solid. It resists volatilization and maintains structural integrity at much higher temperatures, typically only decomposing to liberate hydrogen chloride gas under extreme thermal stress[4].

Logical relationship of piperidine degradation pathways based on form.

Comparative Physicochemical & Stability Profile

The following table summarizes the quantitative and qualitative differences between the two forms, providing a quick-reference guide for formulation scientists.

PropertyPiperidine Free BasePiperidine Hydrochloride
Physical State (at 25°C) Colorless, volatile liquidCrystalline solid
Boiling / Melting Point BP: ~106°CMP: >240°C (decomposes)
Oxidative Stability Low (Rapidly forms N-oxides)High (Resistant to atmospheric O2)
Thermal Stability Volatilizes easilyStable until high-temperature decomposition
Hygroscopicity Miscible with waterCan be hygroscopic depending on humidity
Primary Degradation Route Oxidation, photo-oxidationThermal elimination of HCl gas

Self-Validating Experimental Protocols

To empirically evaluate the stability of these compounds, researchers must employ rigorous, self-validating methodologies. A self-validating protocol includes internal controls that continuously prove the reliability of the data during the experiment.

Protocol 1: Oxidative Forced Degradation Profiling (LC-MS)

This protocol quantifies the susceptibility of the free base versus the salt to oxidative stress, ensuring that degradation peaks are accurately assigned.

Causality & Design: By exposing both forms to a controlled oxidative stressor (e.g., 3% H2O2), we accelerate the formation of N-oxides and imines[3]. LC-MS is chosen over standard HPLC to provide exact mass confirmation of the degradation products, differentiating true chemical breakdown from matrix interference.

Step-by-Step Methodology:

  • Sample Preparation: Prepare 1.0 mg/mL solutions of Piperidine Free Base and Piperidine HCl in a neutral diluent (e.g., 50:50 Water:Acetonitrile).

  • Stress Application: Add 3% H2O2 to both solutions. Incubate at 40°C for 24 hours.

  • Self-Validation (Internal Controls):

    • System Blank: Run the diluent + H2O2 without the API to establish a baseline and rule out solvent peaks.

    • Mass Balance Check: Calculate the total peak area of the stressed sample. The sum of the remaining parent peak and the newly formed degradation peaks must equal 95-105% of the unstressed control peak area. If mass balance fails, volatile degradants may have escaped, requiring a closed-system reassessment.

  • Analysis: Inject samples into the LC-MS. Monitor for the appearance of the N-oxide mass (M+16) and imine mass (M-2)[2][3].

  • Data Interpretation: The free base chromatogram will show significant depletion of the parent peak and emergence of N-oxide peaks, whereas the HCl salt will demonstrate >98% parent peak retention.

Protocol 2: Thermal Stability Profiling via Simultaneous TGA-DSC

Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry (TGA-DSC) provides a comprehensive thermal profile by measuring mass loss and heat flow concurrently[5].

Causality & Design: Heating the free base results in endothermic volatilization (mass loss without decomposition), whereas heating the HCl salt reveals its true melting point followed by exothermic decomposition (release of HCl gas)[4][5]. Running TGA and DSC simultaneously ensures that thermal events (like melting) are perfectly correlated with mass changes.

Step-by-Step Methodology:

  • Instrument Preparation: Purge the TGA-DSC furnace with dry Nitrogen gas (50 mL/min) to prevent oxidative degradation during the thermal ramp.

  • Self-Validation (Calibration & Baseline):

    • Empty Pan Run: Execute a full heating ramp with an empty aluminum pan to establish a flat baseline and subtract instrument drift.

    • Temperature Calibration: Run a high-purity Indium standard to verify the DSC melting onset (156.6°C).

  • Sample Loading: Accurately weigh 3-5 mg of the sample into a tared aluminum pan.

  • Heating Ramp: Heat the sample from 25°C to 350°C at a controlled rate of 10°C/min.

  • Data Correlation (The Validation Step): Overlay the TGA and DSC curves. A DSC endotherm without a corresponding TGA mass loss confirms a pure phase change (melting). A DSC exotherm with a sharp TGA mass loss confirms chemical decomposition[5].

Self-validating TGA-DSC workflow for thermal stability profiling.

Conclusion

For drug development professionals and synthetic chemists, the piperidine hydrochloride salt is unequivocally the superior choice for long-term stability and formulation predictability. By protonating the reactive nitrogen lone pair, the salt form neutralizes the primary pathways for oxidative and thermal degradation that plague the free base. When handling the free base is unavoidable, stringent environmental controls—such as inert gas purging and light protection—must be implemented and continuously monitored using the self-validating analytical protocols described above.

References

  • Biosynce . What is the stability of piperidine? URL:[Link]

  • The Journal of Physical Chemistry A (ACS Publications) . Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-[4-(Benzyloxy)phenoxy]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary & Risk Assessment

Compound Identity: 4-[4-(Benzyloxy)phenoxy]piperidine hydrochloride CAS Registry Number: 528861-51-0 Molecular Formula: C₁₈H₂₂ClNO₂ Physical State: Solid (Powder/Crystalline)

The "Unknown Potency" Protocol

As a research-grade pharmaceutical intermediate, specific toxicological data (LD50, mutagenicity) for this exact salt is often sparse in public registries. However, structurally related piperidine derivatives and aryl ether hydrochlorides frequently exhibit biological activity on the central nervous system (CNS) and can be acutely toxic if swallowed (H301) or irritating to mucous membranes (H315/H319) .

Scientific Directive: Treat this compound as a Potent Pharmacological Agent (Occupational Exposure Band 3/4) . Do not rely on the absence of a "Skull and Crossbones" pictogram to assume safety. The hydrochloride salt form increases water solubility, potentially enhancing bioavailability upon mucosal contact.

Personal Protective Equipment (PPE) Matrix

Effective protection requires a "barrier-in-depth" strategy. Standard laboratory attire is insufficient for handling solid powders of unknown potency due to the risk of aerosolization during weighing.

Protection ZoneRequired EquipmentTechnical Specification & Rationale
Respiratory Engineering Control Primary Handle ONLY in a Chemical Fume Hood or Powder Containment Enclosure. Emergency/Spill: Full-face respirator with P100/HEPA cartridges .
Dermal (Hands) Double Gloving Inner Layer: Nitrile (4 mil). Outer Layer: Nitrile (Extended Cuff, >5 mil). Rationale: Piperidine salts can permeate thin latex; double gloving allows outer glove removal upon contamination without exposing skin.
Ocular Chemical Splash Goggles ANSI Z87.1+ Impact/Splash Rated. Note: Safety glasses are inadequate for powders that can drift around side shields.
Body Impervious Lab Coat Tyvek® or Polypropylene (Disposable). Avoid cotton coats which trap particulates. Wrist cuffs must be tucked under the outer glove.
Footwear Closed-toe, Non-absorbent Leather or synthetic uppers. Shoe covers recommended if handling >10g quantities.

Operational Protocol: The "Closed Loop" Handling System

This protocol minimizes open-air exposure, specifically targeting the weighing step , which is the highest-risk operation for solid pharmacological intermediates.

Phase 1: Preparation & Weighing
  • Static Control: Hydrochloride salts are often hygroscopic and prone to static charge, causing "fly-away" powder. Use an anti-static gun or ionizer bar inside the balance enclosure before opening the vial.

  • The "Coffin" Method:

    • Place the receiving vessel (flask/vial) inside a secondary container (e.g., a larger beaker) to catch any stray grains.

    • Tare the balance with the secondary container.

  • Transfer: Use a disposable anti-static spatula. Do not pour from the source bottle. Transfer small amounts to avoid raising dust.

Phase 2: Solubilization (Critical Control Point)
  • Solvent Choice: Water, DMSO, or Methanol.

  • Exotherm Check: Amine hydrochlorides can generate mild heat upon dissolution. Add solvent slowly to the solid.

  • Venting: Ensure the vessel is vented (needle or loose cap) if dissolving in a volatile solvent to prevent pressure buildup.

Phase 3: Reaction & Cleanup
  • Quenching: If used in excess, quench reaction mixtures before disposal.

  • Decontamination: Wipe down the balance area with a 10% soap/water solution followed by 70% Ethanol . The soap helps solubilize the ionic salt better than alcohol alone.

Visual Workflow: Safe Handling Logic

The following diagram illustrates the decision logic and workflow for handling this compound, emphasizing containment.

SafeHandling cluster_emergency Emergency Response Start Receive Compound (CAS: 528861-51-0) Inspect Inspect Container Verify Integrity Start->Inspect PPE_Check Don PPE: Double Nitrile + Goggles + Tyvek Coat Inspect->PPE_Check Weighing Weighing Station (Fume Hood/Enclosure) PPE_Check->Weighing Move to Hood Static Apply Anti-Static Control Weighing->Static Before Opening Solubilize Dissolution (Add Solvent to Solid) Weighing->Solubilize Slow Addition Static->Weighing Reaction Experimental Use (Closed System) Solubilize->Reaction Waste Disposal (Solid/Liquid Incineration) Reaction->Waste Segregate Stream Spill Powder Spill Clean Wet Wipe (Soap) -> Alcohol Spill->Clean

Figure 1: Operational workflow for handling 4-[4-(Benzyloxy)phenoxy]piperidine hydrochloride, prioritizing engineering controls and static management.

Emergency Response & Disposal

Spill Management (Powder)
  • Evacuate: If a significant amount (>500 mg) is aerosolized outside the hood, evacuate the lab for 15 minutes to allow HVAC to clear the air.

  • Contain: Do not dry sweep. Cover the spill with a paper towel dampened with water (to dissolve the salt) or a dedicated chemical absorbent pad.

  • Clean: Wipe the area 3 times:

    • Pass 1: Aqueous detergent (solubilizes the salt).

    • Pass 2: Water rinse.[1][2][3][4][5][6][7]

    • Pass 3: 70% Isopropanol (removes residue).

First Aid
  • Inhalation: Move to fresh air immediately. If breathing is difficult, support respiration. Seek medical attention —piperidine derivatives can cause delayed respiratory irritation.

  • Skin Contact: Wash with soap and water for 15 minutes .[5] Do not use organic solvents (ethanol) on skin, as this may enhance absorption.

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.[3][8] Consult an ophthalmologist.

Waste Disposal[3][4][6][9]
  • Classification: Hazardous Chemical Waste (Toxic/Irritant).

  • Stream: Segregate into Solid Waste (contaminated debris) or Liquid Organic Waste (halogenated) depending on the solvent used.

  • Destruction: High-temperature incineration is the preferred method for destroying the piperidine ring structure. Do not drain dispose.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(Benzyloxy)phenoxy]piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-[4-(Benzyloxy)phenoxy]piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.